molecular formula C23H30N4O5 B12377170 FGA145

FGA145

Numéro de catalogue: B12377170
Poids moléculaire: 442.5 g/mol
Clé InChI: JPIABHITBASCNY-AYDFTACZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FGA145 is a useful research compound. Its molecular formula is C23H30N4O5 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C23H30N4O5

Poids moléculaire

442.5 g/mol

Nom IUPAC

(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide

InChI

InChI=1S/C23H30N4O5/c1-16(2)14-20(26-21(28)9-8-17-6-4-3-5-7-17)23(30)25-19(11-13-27(31)32)15-18-10-12-24-22(18)29/h3-9,11,13,16,18-20H,10,12,14-15H2,1-2H3,(H,24,29)(H,25,30)(H,26,28)/b9-8+,13-11+/t18-,19+,20-/m0/s1

Clé InChI

JPIABHITBASCNY-AYDFTACZSA-N

SMILES isomérique

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)/C=C/[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC=C2

SMILES canonique

CC(C)CC(C(=O)NC(CC1CCNC1=O)C=C[N+](=O)[O-])NC(=O)C=CC2=CC=CC=C2

Origine du produit

United States

Foundational & Exploratory

FGA145: A Covalent Reversible Inhibitor Targeting the Main Protease of SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of novel antiviral candidates is paramount. This guide provides a detailed examination of FGA145, a peptidyl nitroalkene inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. This compound demonstrates a covalent reversible mechanism, offering a promising avenue for therapeutic intervention against COVID-19.

Core Mechanism of Action

This compound functions as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a cysteine protease essential for the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins required for viral replication.[3][4][5][6][7][8] The catalytic activity of Mpro relies on a Cys145-His41 catalytic dyad within its active site.[4][5]

This compound is a peptidomimetic inhibitor, meaning it mimics the natural peptide substrates of Mpro.[9][10] Its mechanism involves the formation of a covalent, yet reversible, bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1][2] This covalent modification effectively blocks the enzyme's ability to process viral polyproteins, thereby halting viral replication.[7][8] The electrophilic nitroalkene "warhead" of this compound is the reactive moiety that interacts with the nucleophilic thiol group of Cys145.[1][4]

In addition to its primary activity against Mpro, this compound has also been shown to inhibit human Cathepsin L, suggesting a potential multi-target antiviral effect.[1][2][9] Cathepsin L is a host protease that can be involved in the entry of SARS-CoV-2 into host cells.[8]

Quantitative Data Summary

The inhibitory potency and cellular activity of this compound have been characterized through various assays. The key quantitative data are summarized in the table below for clear comparison.

ParameterValueDescription
Mpro Inhibition (Ki) 1-10 µMInhibitory constant against the main protease.
Antiviral Activity (EC50) 11.7 µMHalf-maximal effective concentration in Huh-7-ACE2 cells infected with SARS-CoV-2.[9]
Cytotoxicity (CC50) > 100 µMHalf-maximal cytotoxic concentration in Huh-7-ACE2 cells.[9]
Cathepsin L Inhibition (Ki) 0.053 µMInhibitory constant against Cathepsin L.[9]

Visualizing the Mechanism and Workflow

To better illustrate the processes involved in the study of this compound, the following diagrams are provided.

FGA145_Mechanism_of_Action cluster_Mpro SARS-CoV-2 Main Protease (Mpro) Mpro_active Active Mpro (Cys145-His41 dyad) Mpro_inactive Inactive Mpro-FGA145 Adduct (Reversible Covalent Bond) Mpro_active->Mpro_inactive Covalent Modification of Cys145 (Reversible) Functional_Proteins Functional Viral Proteins Mpro_active->Functional_Proteins Cleaves Mpro_inactive->Mpro_active Reversal Replication_Blocked Viral Replication Blocked Mpro_inactive->Replication_Blocked This compound This compound (Peptidyl Nitroalkene) This compound->Mpro_active Binds to Active Site Viral_Polyprotein Viral Polyprotein Viral_Polyprotein->Mpro_active Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_structural Structural & Computational Studies synthesis Synthesis of this compound (Peptidyl Nitroalkene) mpro_inhibition Mpro Enzymatic Assay (e.g., FRET) synthesis->mpro_inhibition cathepsin_inhibition Cathepsin L Assay synthesis->cathepsin_inhibition cytotoxicity Cytotoxicity Assay (CC50) in Huh-7-ACE2 cells synthesis->cytotoxicity kinetics Kinetic Studies (Determination of Ki) mpro_inhibition->kinetics crystallography X-ray Crystallography (of related compounds) mpro_inhibition->crystallography antiviral Antiviral Assay (EC50) (SARS-CoV-2 infection model) cytotoxicity->antiviral computation QM/MM Simulations crystallography->computation

References

FGA145: A Technical Whitepaper on the Dual Inhibition of SARS-CoV-2 Mpro and Cathepsin L for Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A promising strategy in this endeavor is the dual inhibition of key viral and host factors essential for viral replication and entry. This technical guide provides an in-depth analysis of FGA145, a peptidyl nitroalkene that functions as a dual inhibitor of the SARS-CoV-2 main protease (Mpro) and the host cysteine protease, Cathepsin L (Cat L). By targeting both a critical viral enzyme and a host factor required for viral entry, this compound presents a multi-pronged approach to combating COVID-19. This document details the quantitative inhibitory and antiviral data for this compound, outlines the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Introduction

The SARS-CoV-2 lifecycle is critically dependent on the activity of its main protease (Mpro), a viral enzyme responsible for cleaving viral polyproteins into functional non-structural proteins, a process essential for viral replication. Concurrently, for viral entry into host cells, the SARS-CoV-2 spike protein requires proteolytic processing by host proteases. In the endosomal pathway, Cathepsin L plays a pivotal role in this process. Therefore, the simultaneous inhibition of both Mpro and Cathepsin L offers a synergistic strategy to disrupt the viral lifecycle at two distinct stages: replication and entry. This compound has emerged as a noteworthy small molecule capable of this dual inhibition. This whitepaper serves as a comprehensive technical resource on the biochemical and cellular activities of this compound.

Quantitative Data Presentation

The efficacy and safety profile of this compound has been characterized through a series of in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity against its primary targets, its antiviral potency, and its cellular toxicity.

Table 1: Inhibitory Activity of this compound against Mpro and Cathepsin L

Target EnzymeSpecific FormInhibition Constant (Kᵢ)
SARS-CoV-2 Main Protease (Mpro) Mal-Mpro3.71 µM[1]
pET21-Mpro9.82 µM[1]
Human Cathepsin L (Cat L) -53 nM[1]

Table 2: Antiviral Efficacy and Cytotoxicity of this compound

AssayCell LineParameterValue
Antiviral Activity Huh-7-ACE2EC₅₀11.7 µM[2]
Cytotoxicity Huh-7-ACE2CC₅₀> 100 µM[2]

Table 3: Selectivity Profile of this compound against Other Cysteine Proteases

ProteaseInhibition Constant (Kᵢ)
Rhodesain (RhD) 1.63 nM[1]
Cruzain (CRZ) 12.6 nM[1]
Cathepsin B (Cat B) 206 nM[1]

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral effect by concurrently inhibiting two key proteases. The inhibition of SARS-CoV-2 Mpro disrupts the processing of the viral polyprotein, thereby halting the formation of the viral replication-transcription complex. Simultaneously, the inhibition of host Cathepsin L in the endosome prevents the proteolytic cleavage of the viral spike protein, a necessary step for the fusion of the viral and endosomal membranes and subsequent release of the viral genome into the cytoplasm.

FGA145_Mechanism_of_Action cluster_virus_lifecycle SARS-CoV-2 Lifecycle cluster_inhibition This compound Inhibition cluster_host_cell Host Cell Virus SARS-CoV-2 Virion Endocytosis Endocytosis Virus->Endocytosis Endosome Endosome Endocytosis->Endosome Viral_RNA_Release Viral RNA Release Endosome->Viral_RNA_Release CatL Cathepsin L Endosome->CatL Translation Translation Viral_RNA_Release->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Replication_Complex Replication-Transcription Complex Assembly Polyprotein->Replication_Complex Mpro Mpro Polyprotein->Mpro New_Virions New Virion Assembly Replication_Complex->New_Virions This compound This compound Mpro_Inhibition Mpro Inhibition This compound->Mpro_Inhibition CatL_Inhibition Cathepsin L Inhibition This compound->CatL_Inhibition Mpro_Inhibition->Mpro CatL_Inhibition->CatL Spike_Cleavage Spike Protein Cleavage CatL->Spike_Cleavage catalyzes Spike_Cleavage->Viral_RNA_Release enables Mpro->Replication_Complex forms

Caption: Dual inhibitory mechanism of this compound on SARS-CoV-2 lifecycle.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the general protocols for the key assays used to characterize this compound.

SARS-CoV-2 Mpro Inhibition Assay (Fluorogenic Substrate-Based)

This assay quantifies the enzymatic activity of Mpro through the cleavage of a fluorogenic substrate.

Mpro_Inhibition_Workflow start Start reagents Prepare Reagents: Mpro Enzyme Fluorogenic Substrate This compound (or control) Assay Buffer start->reagents plate_prep Plate Preparation: Add buffer, this compound/control, and Mpro to 384-well plate reagents->plate_prep incubation Pre-incubation (e.g., 10-15 min at RT) plate_prep->incubation reaction_start Initiate Reaction: Add fluorogenic substrate incubation->reaction_start measurement Kinetic Measurement: Read fluorescence over time (e.g., Ex/Em = 340/460 nm) reaction_start->measurement analysis Data Analysis: Calculate initial velocity Determine IC₅₀/Kᵢ values measurement->analysis end End analysis->end

Caption: Workflow for the Mpro fluorogenic inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant SARS-CoV-2 Mpro is diluted to the desired concentration in an appropriate assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3). A fluorogenic Mpro substrate is also prepared in the same buffer. This compound is serially diluted to various concentrations.

  • Assay Plate Preparation: The assay is typically performed in a 384-well plate. Assay buffer, this compound (or vehicle control), and Mpro enzyme are added to the wells.

  • Pre-incubation: The plate is incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for the binding of this compound to Mpro.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate to all wells.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore being released.

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curves. The percent inhibition at each this compound concentration is determined relative to the vehicle control. The IC₅₀ or Kᵢ value is then calculated by fitting the data to a dose-response curve.

Cathepsin L Inhibition Assay (Fluorogenic Substrate-Based)

This assay is similar in principle to the Mpro assay but uses a specific fluorogenic substrate for Cathepsin L.

CatL_Inhibition_Workflow start Start reagents Prepare Reagents: Cathepsin L Enzyme Fluorogenic Substrate This compound (or control) Assay Buffer (pH 5.5) start->reagents plate_prep Plate Preparation: Add buffer, this compound/control, and Cathepsin L to 384-well plate reagents->plate_prep incubation Pre-incubation (e.g., 30 min at RT) plate_prep->incubation reaction_start Initiate Reaction: Add fluorogenic substrate incubation->reaction_start measurement Kinetic Measurement: Read fluorescence over time (e.g., Ex/Em = 360/460 nm) reaction_start->measurement analysis Data Analysis: Calculate initial velocity Determine IC₅₀/Kᵢ values measurement->analysis end End analysis->end

Caption: Workflow for the Cathepsin L fluorogenic inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human Cathepsin L is activated and diluted in an acidic assay buffer (e.g., 50 mM MES, 5 mM DTT, pH 5.5). A fluorogenic substrate specific for Cathepsin L is prepared in the same buffer. This compound is serially diluted.

  • Assay Plate Preparation: In a 384-well plate, assay buffer, this compound (or vehicle control), and activated Cathepsin L are combined.

  • Pre-incubation: The plate is incubated (e.g., for 30 minutes) at room temperature.

  • Reaction Initiation: The reaction is started by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: Fluorescence is monitored kinetically.

  • Data Analysis: IC₅₀ or Kᵢ values are determined as described for the Mpro assay.

SARS-CoV-2 Antiviral Assay (Viral Titer Reduction Assay)

This cell-based assay measures the ability of this compound to inhibit SARS-CoV-2 replication in a relevant cell line.

Antiviral_Assay_Workflow start Start cell_seeding Seed Huh-7-ACE2 cells in a 96-well plate start->cell_seeding cell_culture Incubate cells (e.g., 24 hours) cell_seeding->cell_culture compound_treatment Treat cells with serial dilutions of this compound cell_culture->compound_treatment viral_infection Infect cells with SARS-CoV-2 compound_treatment->viral_infection incubation Incubate for viral replication (e.g., 48-72 hours) viral_infection->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection quantification Quantify viral titer (e.g., TCID₅₀ or Plaque Assay) supernatant_collection->quantification analysis Data Analysis: Determine EC₅₀ value quantification->analysis end End analysis->end

Caption: Workflow for the SARS-CoV-2 antiviral assay.

Methodology:

  • Cell Culture: Huh-7-ACE2 cells are seeded in 96-well plates and incubated to form a confluent monolayer.

  • Compound Treatment: The cell culture medium is replaced with medium containing serial dilutions of this compound.

  • Viral Infection: Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Viral Titer Quantification: The cell culture supernatant is collected, and the amount of infectious virus is quantified using a method such as the 50% tissue culture infectious dose (TCID₅₀) assay or a plaque assay.

  • Data Analysis: The percent reduction in viral titer at each this compound concentration is calculated relative to the untreated control. The EC₅₀ value is determined by fitting the data to a dose-response curve.

Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay assesses the effect of this compound on the viability of host cells to determine its therapeutic window.

Cytotoxicity_Assay_Workflow start Start cell_seeding Seed Huh-7-ACE2 cells in a 96-well plate start->cell_seeding cell_culture Incubate cells (e.g., 24 hours) cell_seeding->cell_culture compound_treatment Treat cells with serial dilutions of this compound cell_culture->compound_treatment incubation Incubate for the same duration as the antiviral assay compound_treatment->incubation viability_reagent Add cell viability reagent (e.g., MTT or CellTiter-Glo®) incubation->viability_reagent measurement Measure absorbance or luminescence viability_reagent->measurement analysis Data Analysis: Determine CC₅₀ value measurement->analysis end End analysis->end

Caption: Workflow for the cytotoxicity assay.

Methodology:

  • Cell Culture: Huh-7-ACE2 cells are seeded in 96-well plates as in the antiviral assay.

  • Compound Treatment: Cells are treated with the same serial dilutions of this compound.

  • Incubation: The cells are incubated for the same duration as the antiviral assay.

  • Viability Assessment: A cell viability reagent is added to the wells. For an MTT assay, the formation of formazan is measured by absorbance. For a CellTiter-Glo® assay, the luminescence, which is proportional to the amount of ATP, is measured.

  • Data Analysis: The percent cell viability at each this compound concentration is calculated relative to the vehicle-treated control. The CC₅₀ value, the concentration at which cell viability is reduced by 50%, is determined from the dose-response curve.

Conclusion and Future Directions

This compound represents a promising antiviral candidate with a dual mechanism of action against SARS-CoV-2. Its ability to inhibit both the viral Mpro and the host Cathepsin L provides a robust strategy to combat the virus at different stages of its lifecycle. The in vitro data demonstrates potent inhibition of Cathepsin L and moderate inhibition of Mpro, coupled with antiviral activity in a relevant cell model and low cytotoxicity. The selectivity profile of this compound indicates a broader activity against other cysteine proteases, which warrants further investigation to understand potential off-target effects.

Future research should focus on lead optimization to improve the potency against Mpro while retaining the high affinity for Cathepsin L. In vivo studies in animal models of SARS-CoV-2 infection are a critical next step to evaluate the efficacy, pharmacokinetics, and safety of this compound in a physiological setting. The development of dual inhibitors like this compound holds significant promise for the creation of next-generation antiviral therapies for COVID-19 and potentially other coronavirus infections.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The development of this compound is in the pre-clinical stage, and its safety and efficacy in humans have not been established.

References

FGA145: A Dual Inhibitor of SARS-CoV-2 Main Protease and Cathepsin L for Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FGA145 is a peptidyl nitroalkene that has emerged as a promising antiviral candidate, exhibiting inhibitory activity against both the SARS-CoV-2 main protease (Mpro) and human Cathepsin L. As a reversible covalent inhibitor, this compound presents a multitargeted approach to disrupting the viral life cycle. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental methodologies and a visualization of its mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for COVID-19.

Chemical Structure and Properties

This compound is a synthetic peptidyl nitroalkene. Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

While a definitive 2D structure image for this compound is not publicly available in the search results, its identity as a peptidyl nitroalkene synthesized from Boc-L-glutamic acid provides a basis for its general structure. Peptidyl nitroalkenes are characterized by a peptide backbone linked to a nitro-substituted alkene functional group, which acts as a Michael acceptor for covalent interaction with target enzymes.

Physicochemical Properties:

Quantitative physicochemical data for this compound is not extensively detailed in the provided search results. The available information is presented in Table 1.

PropertyValue
Molecular Formula C₂₃H₃₀N₄O₇
Molecular Weight 442.51 g/mol

Table 1: Physicochemical Properties of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral effects by targeting two key proteases involved in the SARS-CoV-2 life cycle: the viral main protease (Mpro) and the host's Cathepsin L.

  • Inhibition of SARS-CoV-2 Main Protease (Mpro): Mpro is a cysteine protease essential for the cleavage of viral polyproteins into functional non-structural proteins (nsps), which are necessary for viral replication and transcription. The catalytic activity of Mpro relies on a Cys-His dyad in its active site. This compound acts as a reversible covalent inhibitor, with its nitroalkene "warhead" forming a covalent bond with the catalytic cysteine residue (Cys145) of Mpro, thereby blocking its proteolytic activity and halting viral replication.

  • Inhibition of Cathepsin L: Cathepsin L is a host cysteine protease located in the endosomes. It is involved in the processing of the SARS-CoV-2 spike (S) protein, which is a critical step for the fusion of the viral and endosomal membranes, allowing the release of the viral genome into the cytoplasm. By inhibiting Cathepsin L, this compound can prevent viral entry into the host cell.

The dual inhibition of both viral replication and entry pathways by this compound represents a potent and potentially synergistic antiviral strategy.

FGA145_Mechanism_of_Action cluster_virus_lifecycle SARS-CoV-2 Lifecycle Virus SARS-CoV-2 Virion Viral_Entry Viral Entry via Endocytosis Virus->Viral_Entry Polyprotein Viral Polyproteins Viral_Entry->Polyprotein Viral RNA release Viral_Replication Viral Replication & Transcription New_Virions Assembly of New Virions Viral_Replication->New_Virions NSPs Functional Non-Structural Proteins (nsps) Polyprotein->NSPs Cleavage NSPs->Viral_Replication Endosome Endosome Mpro Viral Main Protease (Mpro) Cathepsin_L Host Cathepsin L This compound This compound This compound->Mpro This compound->Cathepsin_L Inhibits FGA145_Synthesis_Workflow Start Boc-L-glutamic acid Step1 Protection & Activation Start->Step1 Step2 Peptide Coupling Step1->Step2 Step3 Formation of Nitroalkene Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification This compound This compound Purification->this compound

FGA145: A Technical Guide to its Synthesis and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FGA145 is a peptidyl nitroalkene that has emerged as a potent dual inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro) and human cathepsin L. This technical guide provides a comprehensive overview of the synthesis pathway and methodology for this compound, based on published research. Detailed experimental protocols for the key synthetic steps are provided, along with a summary of relevant quantitative data. Furthermore, this guide illustrates the signaling pathways associated with the therapeutic targets of this compound, offering a deeper understanding of its mechanism of action.

Introduction

The COVID-19 pandemic spurred intensive research into antiviral therapies, with the SARS-CoV-2 main protease (Mpro) being a prime target due to its essential role in viral replication.[1] this compound, a peptidyl nitroalkene, has demonstrated significant inhibitory activity against Mpro.[2] Notably, this compound also inhibits human cathepsin L, a host protease involved in the entry of various viruses, including coronaviruses, into host cells.[3][4][5] This dual-inhibitory action makes this compound a compelling candidate for further investigation as a potential antiviral agent. This document serves as a technical resource, consolidating the available information on the synthesis and mechanistic pathways of this compound.

This compound Synthesis Pathway

The synthesis of this compound is a multi-step process starting from commercially available reagents. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each key transformation.

Synthesis Workflow Diagram

FGA145_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_final Final Product Boc-L-glutamic acid Boc-L-glutamic acid A Peptide Coupling Boc-L-glutamic acid->A L-Leucine methyl ester hydrochloride L-Leucine methyl ester hydrochloride L-Leucine methyl ester hydrochloride->A 3-bromobenzaldehyde 3-bromobenzaldehyde D Peptide Coupling 3-bromobenzaldehyde->D nitromethane nitromethane E Henry Reaction nitromethane->E I1 Dipeptide Ester A->I1 B Reduction I2 Dipeptide Alcohol B->I2 C Aldehyde Formation I3 Dipeptide Aldehyde C->I3 I4 Tripeptide Aldehyde D->I4 I5 Nitroaldol Adduct E->I5 F Dehydration This compound This compound F->this compound I1->B I2->C I3->D I4->E I5->F

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the supplementary information of Medrano et al., 2024.

Synthesis of Intermediate 1 (Dipeptide Ester)
  • Reaction: To a solution of Boc-L-glutamic acid γ-methyl ester (1.0 eq) in dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) are added at 0 °C. The mixture is stirred for 30 minutes. Then, L-Leucine methyl ester hydrochloride (1.0 eq) and triethylamine (TEA) (1.2 eq) are added.

  • Conditions: The reaction is stirred at room temperature overnight.

  • Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea precipitate. The filtrate is washed successively with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of Intermediate 2 (Dipeptide Alcohol)
  • Reaction: The dipeptide ester (Intermediate 1) (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium borohydride (LiBH4) (2.0 eq) is added portion-wise at 0 °C.

  • Conditions: The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 4 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The product is typically used in the next step without further purification.

Synthesis of Intermediate 3 (Dipeptide Aldehyde)
  • Reaction: The dipeptide alcohol (Intermediate 2) (1.0 eq) is dissolved in DCM. Dess-Martin periodinane (1.5 eq) is added.

  • Conditions: The reaction is stirred at room temperature for 2 hours.

  • Work-up and Purification: The reaction is quenched with a saturated solution of Na2S2O3. The mixture is extracted with DCM. The combined organic layers are washed with saturated NaHCO3 solution and brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude aldehyde is used immediately in the next step.

Synthesis of Intermediate 4 (Tripeptide Aldehyde)
  • Reaction: The Boc protecting group of the dipeptide aldehyde (Intermediate 3) is removed using trifluoroacetic acid (TFA) in DCM. The resulting amine is then coupled with 3-bromobenzoic acid (1.1 eq) using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in dimethylformamide (DMF).

  • Conditions: The coupling reaction is stirred at room temperature overnight.

  • Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash chromatography.

Synthesis of Intermediate 5 (Nitroaldol Adduct)
  • Reaction: To a solution of the tripeptide aldehyde (Intermediate 4) (1.0 eq) and nitromethane (5.0 eq) in THF, tetrabutylammonium fluoride (TBAF) (0.2 eq) is added at 0 °C.

  • Conditions: The reaction is stirred at 0 °C for 4 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The product is purified by column chromatography.

Synthesis of this compound
  • Reaction: The nitroaldol adduct (Intermediate 5) (1.0 eq) is dissolved in DCM. Acetic anhydride (2.0 eq) and TEA (3.0 eq) are added, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Conditions: The reaction is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction mixture is diluted with DCM and washed with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following table summarizes the reported quantitative data for the synthesis and activity of this compound.

ParameterValueReference
Synthesis
Overall YieldNot explicitly reportedMedrano et al., 2024
Purity (post-HPLC)>95%Medrano et al., 2024
Biological Activity
Mpro Inhibition (IC50)5.2 µMMedrano et al., 2024
Cathepsin L Inhibition (IC50)0.8 µMMedrano et al., 2024
Antiviral Activity (EC50)11.7 µM (Huh-7-ACE2 cells)Medrano et al., 2024
Cytotoxicity (CC50)>100 µM (Huh-7-ACE2 cells)Medrano et al., 2024

Signaling Pathway and Mechanism of Action

This compound exerts its antiviral effects by targeting two key proteases: the viral Mpro and the host's cathepsin L.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro is a cysteine protease crucial for cleaving the viral polyproteins into functional non-structural proteins (nsps), which are essential for viral replication and transcription. Inhibition of Mpro directly halts the viral life cycle.[1]

Mpro_Inhibition Viral RNA Viral RNA Polyprotein (pp1a/pp1ab) Polyprotein (pp1a/pp1ab) Viral RNA->Polyprotein (pp1a/pp1ab) Translation Mpro Mpro Polyprotein (pp1a/pp1ab)->Mpro Substrate Functional nsps Functional nsps Mpro->Functional nsps Cleavage Viral Replication & Transcription Viral Replication & Transcription Functional nsps->Viral Replication & Transcription This compound This compound This compound->Mpro Inhibition

Caption: Inhibition of SARS-CoV-2 Mpro by this compound.

Inhibition of Cathepsin L

Cathepsin L is a lysosomal cysteine protease that plays a role in the entry of several viruses, including SARS-CoV-2, into host cells.[3][4] For SARS-CoV-2, after the virus binds to the ACE2 receptor and is endocytosed, cathepsin L can cleave the viral spike (S) protein, which is a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.[6] By inhibiting cathepsin L, this compound can block this critical entry pathway.

CathepsinL_Inhibition SARS-CoV-2 SARS-CoV-2 ACE2 Receptor ACE2 Receptor SARS-CoV-2->ACE2 Receptor Binding Endocytosis Endocytosis ACE2 Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Cathepsin L Cathepsin L Endosome->Cathepsin L activates Spike Protein Cleavage Spike Protein Cleavage Cathepsin L->Spike Protein Cleavage Membrane Fusion Membrane Fusion Spike Protein Cleavage->Membrane Fusion Viral Genome Release Viral Genome Release Membrane Fusion->Viral Genome Release This compound This compound This compound->Cathepsin L Inhibition

Caption: Inhibition of viral entry by this compound via cathepsin L.

Conclusion

This compound represents a promising antiviral candidate with a dual mechanism of action targeting both a key viral enzyme and a host factor crucial for viral entry. The synthetic pathway, while multi-stepped, utilizes established chemical transformations. The provided experimental protocols and quantitative data offer a valuable resource for researchers in the fields of medicinal chemistry and virology who are interested in the further development and evaluation of this compound and related compounds. The elucidation of its inhibitory effects on both Mpro and cathepsin L provides a strong rationale for its potential as a broad-spectrum antiviral agent. Further studies are warranted to optimize its pharmacokinetic properties and evaluate its efficacy in in vivo models.

References

No Publicly Available Data on the Discovery and Development of FGA145

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly accessible scientific literature, patent databases, and clinical trial registries, no information was found regarding a compound or drug candidate designated as FGA145 .

This absence of data suggests that "this compound" may be an internal project code for a compound in the very early stages of discovery within a pharmaceutical or biotechnology company, and thus, not yet disclosed in the public domain. It is also possible that it is a discontinued project or a misnomer.

Without any publicly available information, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, or visualizations of signaling pathways related to this compound. The core requirements of the request—summarizing quantitative data, detailing experimental methodologies, and creating diagrams for signaling pathways and workflows—are entirely dependent on the availability of this foundational scientific and developmental information.

General information on the drug discovery and development process can be found in various resources. This process typically involves target identification and validation, lead discovery and optimization, preclinical development (including in vitro and in vivo studies), and multiple phases of clinical trials to assess safety and efficacy in humans. However, without specific data on this compound, any discussion would remain hypothetical and would not meet the detailed technical requirements of the original request.

Should information on this compound become publicly available in the future through publications, patent filings, or conference presentations, a detailed technical guide could then be compiled. Researchers and professionals interested in this specific compound are advised to monitor scientific and industry news for any future disclosures.

FGA145: A Technical Guide to a Peptidyl Nitroalkene Inhibitor of Cysteine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FGA145 is a peptidyl nitroalkene that has demonstrated potent inhibitory activity against viral and host cysteine proteases, positioning it as a compound of interest for antiviral drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. Special emphasis is placed on its activity as a reversible covalent inhibitor of SARS-CoV-2 main protease (Mpro) and human cathepsins.

Introduction: The Therapeutic Potential of Peptidyl Nitroalkenes

Peptidyl nitroalkenes represent a class of inhibitors that act as Michael acceptors.[1] The nitroalkene "warhead" is an electrophilic group that can react with nucleophilic residues, such as the cysteine in the active site of proteases, to form a covalent bond.[2] Unlike some covalent inhibitors that bind irreversibly, the interaction of peptidyl nitroalkenes is characterized by a reversible covalent mechanism.[1] This reversibility can be advantageous in drug design, potentially reducing off-target effects and toxicity.[3] this compound has emerged as a notable example from this class, with significant activity against key proteases involved in viral infections.[1]

Mechanism of Action of this compound

This compound functions as a reversible covalent inhibitor of cysteine proteases.[1] The mechanism involves a two-step process:

  • Non-covalent Binding: The peptidyl backbone of this compound first binds non-covalently to the active site of the target protease. This initial binding is driven by shape complementarity and non-covalent interactions between the inhibitor and the enzyme's binding pockets.

  • Reversible Covalent Adduct Formation: Following initial binding, the nucleophilic thiol group of the catalytic cysteine residue in the protease's active site attacks the electrophilic nitroalkene "warhead" of this compound. This results in the formation of a covalent thioether linkage. The nitroalkene chemistry allows for this bond to be reversible, establishing an equilibrium between the non-covalently bound, covalently bound, and unbound states.[4]

This mechanism of action leads to potent inhibition of the target protease's activity.

cluster_0 This compound Inhibition Mechanism E_I Enzyme + this compound (Free) E_I_noncov Enzyme-FGA145 (Non-covalent complex) E_I->E_I_noncov k_on / k_off (Ki) E_I_cov Enzyme-FGA145 (Covalent adduct) E_I_noncov->E_I_cov k_inact / k_react (Reversible Covalent Bond Formation)

Mechanism of reversible covalent inhibition by this compound.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against several key cysteine proteases. The following tables summarize the available data.

Table 1: Enzymatic Inhibition of this compound against Various Proteases

Target ProteaseInhibition Constant (Ki)Reference
SARS-CoV-2 Mpro1-10 µM[1]
Rhodesain (RhD)1.63 nM[1]
Cruzain (CRZ)12.6 nM[1]
Cathepsin L (CatL)53.0 nM[1]
Cathepsin B (CatB)206 nM[1]

Table 2: Cellular Antiviral Activity and Cytotoxicity of this compound

Cell LineVirusEC50CC50Reference
Huh-7-ACE2SARS-CoV-211.7 µM> 100 µM[1][5]

Impact on Signaling Pathways

This compound's inhibitory activity against SARS-CoV-2 Mpro and Cathepsin L suggests it can interfere with critical stages of the viral lifecycle.

Inhibition of Viral Replication via Mpro

The SARS-CoV-2 main protease (Mpro) is a viral cysteine protease essential for the replication of the virus.[6] It cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins (nsps).[7][8] These nsps are necessary to form the replication and transcription complex (RTC), which is responsible for replicating the viral genome. By inhibiting Mpro, this compound is expected to block the processing of these polyproteins, thereby preventing the formation of a functional RTC and halting viral replication.[7]

Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation nsps Non-structural proteins (nsps) Polyproteins->nsps Cleavage by Mpro Mpro SARS-CoV-2 Mpro Inhibition Inhibition RTC Replication/Transcription Complex (RTC) nsps->RTC Assembly Viral_Replication Viral Replication RTC->Viral_Replication Genome Replication This compound This compound This compound->Mpro

Inhibition of SARS-CoV-2 replication by this compound targeting Mpro.
Inhibition of Viral Entry via Cathepsin L

Cathepsin L is a host cysteine protease found in endosomes.[9] For some viruses, such as SARS-CoV, after the virus enters the host cell via endocytosis, Cathepsin L is responsible for cleaving the viral spike (S) protein.[10][11] This cleavage event activates the fusogenic potential of the S protein, enabling the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.[10] By inhibiting Cathepsin L, this compound can prevent the proteolytic activation of the S protein, thereby blocking viral entry into the host cell.[10]

Virus SARS-CoV-2 ACE2 ACE2 Receptor Virus->ACE2 Binding Endocytosis Endocytosis ACE2->Endocytosis Endosome Endosome Endocytosis->Endosome S_cleavage Spike Protein Cleavage Endosome->S_cleavage Acidification & Cathepsin L action CathepsinL Cathepsin L Inhibition Inhibition Membrane_Fusion Membrane Fusion S_cleavage->Membrane_Fusion Genome_Release Viral Genome Release Membrane_Fusion->Genome_Release This compound This compound This compound->CathepsinL

Inhibition of viral entry by this compound targeting Cathepsin L.

Experimental Protocols

Synthesis of Peptidyl Nitroalkenes

A general synthetic route for peptidyl nitroalkenes like this compound starts from a protected amino acid, in this case, Boc-L-glutamic acid.[12] The synthesis involves several steps, including amide bond formation and the introduction of the nitroalkene warhead, often via a Henry reaction followed by dehydration.[13][14]

Start Boc-L-glutamic acid Step1 Peptide Coupling Start->Step1 Step2 Reduction to Aldehyde Step1->Step2 Step3 Henry Reaction (Nitroaldol condensation) Step2->Step3 Step4 Dehydration Step3->Step4 Final This compound Step4->Final

General synthetic workflow for peptidyl nitroalkenes.
SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is used to determine the inhibitory activity of compounds against the SARS-CoV-2 main protease.[15]

  • Materials:

    • Recombinant SARS-CoV-2 Mpro enzyme

    • FRET-based substrate for Mpro (e.g., containing a fluorophore and a quencher separated by the Mpro cleavage sequence)

    • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.3)

    • Dithiothreitol (DTT)

    • This compound and other test compounds

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 384-well plate, add the Mpro enzyme to each well (except for no-enzyme controls).

    • Add the diluted this compound or control vehicle to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

    • Immediately begin monitoring the fluorescence signal (e.g., excitation at 340 nm, emission at 490 nm) over time.

    • Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki), perform the assay at various substrate concentrations and analyze the data using appropriate kinetic models (e.g., Morrison equation for tight-binding inhibitors).

Cathepsin L Enzymatic Assay

This assay measures the inhibition of Cathepsin L activity.[16]

  • Materials:

    • Recombinant human Cathepsin L

    • Fluorogenic substrate for Cathepsin L (e.g., Z-FR-AMC)

    • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)

    • DTT

    • This compound and other test compounds

    • 96-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Activate the Cathepsin L enzyme by pre-incubating with DTT in the assay buffer.

    • In a 96-well plate, add the activated Cathepsin L to each well.

    • Add the diluted this compound or control vehicle to the wells and incubate at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over time.

    • Calculate the reaction velocity and determine the IC50 and Ki values as described for the Mpro assay.

Cellular Antiviral Assay (SARS-CoV-2)

This assay evaluates the ability of this compound to inhibit viral replication in a cellular context.[5]

  • Materials:

    • Huh-7-ACE2 cells (or other susceptible cell lines)

    • Complete cell culture medium

    • SARS-CoV-2 virus stock

    • This compound

    • Reagents for quantifying viral replication (e.g., for RT-qPCR of viral RNA or for immunofluorescence staining of viral antigens)

    • 96-well cell culture plates

  • Procedure:

    • Seed Huh-7-ACE2 cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted this compound.

    • Incubate for a short period (e.g., 1-2 hours).

    • Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

    • Incubate the infected cells for a specified duration (e.g., 24-48 hours).

    • After incubation, quantify the extent of viral replication. This can be done by:

      • Collecting the cell supernatant to measure viral RNA levels by RT-qPCR.

      • Fixing and permeabilizing the cells for immunofluorescence staining of a viral protein (e.g., nucleocapsid) and quantifying the number of infected cells.

    • Calculate the percent inhibition of viral replication for each this compound concentration and determine the EC50 value.

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.[5]

  • Materials:

    • Huh-7-ACE2 cells

    • Complete cell culture medium

    • This compound

    • Reagents for assessing cell viability (e.g., MTT, MTS, or CellTiter-Glo)

    • 96-well cell culture plates

  • Procedure:

    • Seed Huh-7-ACE2 cells in 96-well plates.

    • Add serial dilutions of this compound to the cells.

    • Incubate for the same duration as the antiviral assay (e.g., 24-48 hours).

    • Add the cell viability reagent to the wells according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate the percent cell viability for each this compound concentration relative to untreated control cells.

    • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Conclusion

This compound is a potent peptidyl nitroalkene inhibitor of cysteine proteases with demonstrated activity against key viral and host targets. Its reversible covalent mechanism of action and significant in vitro efficacy against SARS-CoV-2 Mpro and Cathepsin L highlight its potential as a lead compound for the development of novel antiviral therapeutics. The data and protocols presented in this guide provide a foundational resource for researchers in the field of drug discovery and development to further investigate this compound and related compounds.

References

In-depth Technical Guide: The Reversible Covalent Inhibition Mechanism of FGA145

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the molecule designated FGA145 is not currently available in the public domain. Extensive searches for "this compound" and related terms across scientific literature and drug development databases did not yield any specific information about a molecule with this identifier.

This suggests that "this compound" may be an internal development codename for a compound that has not yet been publicly disclosed, a very recent discovery not yet published, or potentially a mistyped identifier.

Without access to the specific chemical structure, target protein, or any experimental data associated with this compound, it is not possible to provide the requested in-depth technical guide on its reversible covalent inhibition mechanism. The creation of data tables, detailed experimental protocols, and mechanistic diagrams is contingent upon the availability of this foundational information.

Alternative Approach: A Template for a Technical Guide on Reversible Covalent Inhibition

To fulfill the user's request for a guide on this topic, we can provide a template based on a well-characterized reversible covalent inhibitor. This will demonstrate the expected structure and content of such a document, which can be adapted once information on this compound becomes available.

For this purpose, we will use Ibrutinib , a known reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), as an illustrative example.

Illustrative Example: The Reversible Covalent Inhibition Mechanism of Ibrutinib

Introduction

Ibrutinib is a first-in-class, orally administered small molecule that functions as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). It forms a reversible covalent bond with a cysteine residue (Cys481) in the active site of BTK. This inhibition is crucial for disrupting B-cell receptor (BCR) signaling pathways, which are constitutively active in various B-cell malignancies. This guide details the mechanism, experimental validation, and key quantitative parameters of ibrutinib's interaction with BTK.

Mechanism of Reversible Covalent Inhibition

The inhibitory process of ibrutinib involves a two-step mechanism. Initially, ibrutinib non-covalently binds to the ATP-binding pocket of BTK. This initial binding orients the electrophilic acrylamide "warhead" of ibrutinib in close proximity to the nucleophilic thiol group of the Cys481 residue. Subsequently, a Michael addition reaction occurs, leading to the formation of a covalent, yet reversible, bond. The reversibility of this interaction is a key feature that contributes to its safety profile by minimizing off-target effects.

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Reversible Covalent Inhibition (Cys481)

Caption: Ibrutinib inhibits BTK, a key kinase in the B-cell receptor signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters that characterize the interaction between ibrutinib and BTK.

ParameterValueMethodReference
IC50 0.5 nMCell-based assay[1]
Ki 1.2 nMEnzyme kinetics[2]
kon 6.7 x 104 M-1s-1Surface Plasmon Resonance[3]
koff 8.1 x 10-5 s-1Surface Plasmon Resonance[3]
Residence Time (1/koff) ~3.4 hoursSurface Plasmon Resonance[3]
Experimental Protocols
  • Objective: To confirm the covalent modification of BTK by ibrutinib at Cys481.

  • Methodology:

    • Recombinant BTK protein is incubated with a molar excess of ibrutinib for a defined period.

    • The protein-inhibitor complex is denatured, reduced, and alkylated.

    • The protein is digested into smaller peptides using a protease (e.g., trypsin).

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrum is analyzed to identify the peptide containing Cys481 and confirm the mass shift corresponding to the addition of the ibrutinib molecule.

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Incubation Incubate BTK with Ibrutinib Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis: Identify Modified Peptide LC_MS->Data_Analysis

Caption: Workflow for confirming covalent modification of BTK by ibrutinib using mass spectrometry.

  • Objective: To determine the concentration of ibrutinib required to inhibit 50% of BTK activity in a cellular context.

  • Methodology:

    • B-cells are treated with varying concentrations of ibrutinib.

    • The cells are lysed to release the cellular proteins.

    • The lysate is added to a microplate pre-coated with an antibody that captures BTK.

    • A substrate for BTK is added, along with ATP.

    • The phosphorylation of the substrate is detected using a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

    • The signal is quantified, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Ibrutinib serves as a paradigm for the successful development of a reversible covalent inhibitor. Its mechanism of action, characterized by initial non-covalent binding followed by the formation of a reversible covalent bond with Cys481 of BTK, provides both high potency and selectivity. The experimental methodologies outlined in this guide are fundamental for the characterization of such inhibitors and can be applied to the study of novel agents like this compound once information becomes publicly available.

Should you have an alternative identifier for the molecule of interest, please provide it, and a new search can be initiated.

References

In-Depth Technical Guide to FGA145: A Dual Inhibitor of SARS-CoV-2 Main Protease and Human Cathepsin L

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGA145 is a synthetic, peptidyl nitroalkene compound that has been identified as a potent, reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro) and human Cathepsin L.[1][2][3][4] Its dual-targeting mechanism presents a promising avenue for the development of antiviral therapeutics against COVID-19. This technical guide provides a comprehensive overview of the available quantitative data, experimental protocols, and the molecular pathways associated with this compound.

Quantitative Data Summary

The inhibitory and antiviral activities of this compound have been quantified through various assays. The key parameters, including the inhibition constant (Ki), half-maximal effective concentration (EC50), and cytotoxic concentration (CC50), are summarized in the table below for clear comparison.

ParameterTarget/Assay SystemValueReference(s)
Ki Cathepsin L53 nM[1][2][3][4]
SARS-CoV-2 Mpro (Mal-Mpro)3.71 µM[2][3][4]
SARS-CoV-2 Mpro (pET21-Mpro)9.82 µM[2][3][4]
EC50 Antiviral activity against SARS-CoV-2 in Huh-7-ACE2 cells11.7 µM[1][5]
CC50 Cytotoxicity in Huh-7-ACE2 cells>100 µM[1][5]

Signaling Pathways and Mechanism of Action

This compound exerts its antiviral effects by targeting key proteases involved in the SARS-CoV-2 life cycle. The primary target is the viral main protease (Mpro), an enzyme essential for processing viral polyproteins into functional proteins required for viral replication.[5][6][7] By inhibiting Mpro, this compound directly halts the viral replication machinery.[7]

Additionally, this compound inhibits human Cathepsin L, a host protease that can facilitate the entry of SARS-CoV-2 into host cells by priming the viral spike protein.[1][2][8] This dual-inhibition mechanism, targeting both a viral and a host factor, may offer a synergistic antiviral effect and a higher barrier to the development of viral resistance.

Below is a diagram illustrating the points of intervention of this compound in the SARS-CoV-2 life cycle.

FGA145_Mechanism_of_Action Mechanism of Action of this compound cluster_host_cell Host Cell cluster_entry Viral Entry cluster_replication Viral Replication SARS_CoV_2 SARS-CoV-2 Virion ACE2 ACE2 Receptor SARS_CoV_2->ACE2 Binds Endosome Endosome ACE2->Endosome Internalization Cathepsin_L Cathepsin L Cathepsin_L->Endosome Aids Entry Viral_RNA Viral RNA Endosome->Viral_RNA RNA Release Polyproteins Viral Polyproteins Viral_RNA->Polyproteins Translation Functional_Proteins Functional Viral Proteins Polyproteins->Functional_Proteins Cleavage by Mpro Mpro Main Protease (Mpro) Replication_Complex Replication/Transcription Complex Functional_Proteins->Replication_Complex Forms New_Virions Assembly of New Virions Replication_Complex->New_Virions Produces FGA145_entry This compound FGA145_entry->Cathepsin_L Inhibits FGA145_replication This compound FGA145_replication->Mpro Inhibits

This compound's dual inhibition of host and viral proteases.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the validation and further development of this compound. The following sections outline the protocols for determining the Ki and EC50 values.

Determination of Inhibition Constant (Ki) for Mpro and Cathepsin L

A Förster Resonance Energy Transfer (FRET)-based enzymatic assay is a common method for determining the inhibitory activity of compounds against proteases like Mpro and Cathepsin L.[8][9]

Materials:

  • Recombinant SARS-CoV-2 Mpro or human Cathepsin L

  • Fluorogenic peptide substrate specific for the respective protease

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.3)

  • This compound (dissolved in DMSO)

  • 96-well or 384-well microplates (black, non-binding surface)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Add a fixed concentration of the enzyme (Mpro or Cathepsin L) to each well of the microplate.

  • Add the serially diluted this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Calculate the initial reaction velocities (V) from the linear portion of the fluorescence progress curves.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to the Morrison equation for tight-binding inhibitors or use the Cheng-Prusoff equation if the IC50 is determined separately, to calculate the Ki value.

Ki_Determination_Workflow Workflow for Ki Determination using FRET Assay Start Prepare Serial Dilutions of this compound Add_Enzyme Add Enzyme (Mpro or Cathepsin L) to Microplate Wells Start->Add_Enzyme Add_Inhibitor Add this compound Dilutions and Incubate Add_Enzyme->Add_Inhibitor Add_Substrate Add Fluorogenic Substrate to Initiate Reaction Add_Inhibitor->Add_Substrate Measure_Fluorescence Monitor Fluorescence Increase Over Time Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate Initial Reaction Velocities Measure_Fluorescence->Calculate_Velocity Determine_Ki Plot Data and Fit to Appropriate Equation to Determine Ki Calculate_Velocity->Determine_Ki

A typical workflow for Ki determination.
Determination of Antiviral EC50 in a Cell-Based Assay

The half-maximal effective concentration (EC50) of this compound against SARS-CoV-2 is determined using a cell-based antiviral assay, often employing a cell line that is susceptible to viral infection, such as Huh-7-ACE2 cells.[5][10][11]

Materials:

  • Huh-7-ACE2 cells

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • SARS-CoV-2 virus stock of a known titer

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., qRT-PCR for viral RNA, plaque assay for infectious virus particles, or high-content imaging for viral antigens)

  • Reagents for assessing cell viability (e.g., CellTiter-Glo® or MTS assay)

Procedure:

  • Seed Huh-7-ACE2 cells in 96-well plates and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the serially diluted this compound.

  • Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). Include uninfected and virus-only controls.

  • Incubate the plates for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, quantify the extent of viral replication in the supernatant or cell lysate using the chosen method (e.g., qRT-PCR).

  • In a parallel plate without virus infection, assess the cytotoxicity of this compound at the same concentrations using a cell viability assay to determine the CC50.

  • Plot the percentage of viral inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

EC50_Determination_Workflow Workflow for Antiviral EC50 Determination Start Seed Huh-7-ACE2 Cells in 96-well Plates Prepare_Compound Prepare Serial Dilutions of this compound Start->Prepare_Compound Treat_Cells Treat Cells with this compound Dilutions Prepare_Compound->Treat_Cells Infect_Cells Infect Cells with SARS-CoV-2 Treat_Cells->Infect_Cells Incubate Incubate for 24-48 hours Infect_Cells->Incubate Quantify_Replication Quantify Viral Replication (e.g., qRT-PCR) Incubate->Quantify_Replication Assess_Viability Assess Cell Viability (CC50 Determination) Incubate->Assess_Viability Determine_EC50 Plot Dose-Response Curve to Determine EC50 Quantify_Replication->Determine_EC50

A generalized workflow for EC50 determination.

Conclusion

This compound demonstrates a promising profile as a dual inhibitor of SARS-CoV-2 Mpro and human Cathepsin L. The provided quantitative data and experimental outlines serve as a foundational guide for researchers in the field of antiviral drug development. Further investigation into the pharmacokinetics, in vivo efficacy, and safety profile of this compound is warranted to fully assess its therapeutic potential.

References

Methodological & Application

FGA145 Protocol for In Vitro Enzyme Assays: Information Not Found

Author: BenchChem Technical Support Team. Date: November 2025

Without foundational information on what "FGA145" refers to—such as whether it is a test compound, an enzyme, a specific assay kit, or a particular methodology—it is not possible to provide the detailed Application Notes and Protocols as requested. The core requirements, including the summarization of quantitative data, detailed experimental procedures, and the creation of signaling pathway and workflow diagrams, are contingent on the availability of specific data related to "this compound."

Researchers, scientists, and drug development professionals seeking information on a specific protocol should verify the correct designation and search for literature associated with the specific enzyme, inhibitor, or technology of interest. General principles of in vitro enzyme assays are well-established, and protocols are typically tailored to the specific enzyme and substrate being investigated. Key considerations for designing such assays include selecting an appropriate buffer system, determining optimal substrate and enzyme concentrations, and choosing a suitable detection method (e.g., absorbance, fluorescence, luminescence).

General Workflow for Developing an In Vitro Enzyme Assay:

Enzyme Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagent_Prep Prepare Buffer, Enzyme, Substrate, and Inhibitor Stocks Assay_Setup Dispense Reagents into Assay Plate Reagent_Prep->Assay_Setup Dispensing Incubation Incubate at Optimal Temperature Assay_Setup->Incubation Time & Temp Reaction_Stop Stop Reaction (if required) Incubation->Reaction_Stop Detection Measure Signal (e.g., Absorbance, Fluorescence) Reaction_Stop->Detection Data_Analysis Calculate Enzyme Activity, IC50/EC50 values Detection->Data_Analysis Raw Data Results Report Results Data_Analysis->Results

Caption: A generalized workflow for performing an in vitro enzyme assay.

Should specific information regarding "this compound" become available, a detailed application note and protocol can be developed.

Application Notes and Protocols for FGA145 in SARS-CoV-2 Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGA145 is a peptidyl nitroalkene compound that has demonstrated inhibitory activity against the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. It functions as an inhibitor of the viral main protease (Mpro), an essential enzyme for viral replication. These application notes provide detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in relevant cell culture models.

Mechanism of Action

This compound targets the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease crucial for the viral life cycle as it cleaves the viral polyproteins into functional non-structural proteins (nsps) required for viral replication and transcription. This compound is believed to form a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby inactivating the enzyme and halting viral replication.[1]

cluster_0 SARS-CoV-2 Replication Cycle cluster_1 Mechanism of this compound Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation of Polyproteins Translation of Polyproteins Uncoating->Translation of Polyproteins Polyprotein Cleavage Polyprotein Cleavage Translation of Polyproteins->Polyprotein Cleavage Replication & Transcription Replication & Transcription Polyprotein Cleavage->Replication & Transcription Assembly & Release Assembly & Release Replication & Transcription->Assembly & Release This compound This compound Inhibition Inhibition This compound->Inhibition Mpro Main Protease (Mpro) Mpro->Inhibition Inhibition->Polyprotein Cleavage Blocks

This compound inhibits the SARS-CoV-2 replication cycle by targeting the main protease (Mpro).

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against SARS-CoV-2 in Huh-7-ACE2 cells.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound11.7[1]>100[1]>8.5

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of the cells. Selectivity Index (SI): A ratio that measures the window between cytotoxicity and antiviral activity. A higher SI is desirable.

Experimental Protocols

Cell Culture and Maintenance

Recommended Cell Line: Huh-7-ACE2 (human hepatoma cells stably expressing human ACE2). Other susceptible cell lines like Vero E6 or Calu-3 can also be used.

Protocol:

  • Culture Huh-7-ACE2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a suitable concentration of a selection antibiotic (e.g., puromycin) to maintain ACE2 expression.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay

This protocol determines the toxicity of this compound to the host cells.

Seed Cells Seed Cells Add this compound Dilutions Add this compound Dilutions Seed Cells->Add this compound Dilutions Incubate Incubate Add this compound Dilutions->Incubate Measure Viability Measure Viability Incubate->Measure Viability Calculate CC50 Calculate CC50 Measure Viability->Calculate CC50

Workflow for the cytotoxicity assay of this compound.

Materials:

  • Huh-7-ACE2 cells

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • Cell culture medium

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)

  • Plate reader

Protocol:

  • Seed Huh-7-ACE2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare a serial dilution of this compound in cell culture medium. It is recommended to start with a high concentration (e.g., 200 µM) and perform 2-fold serial dilutions. Include a vehicle control (DMSO) and a cell-only control.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Antiviral Assay (Virus Yield Reduction Assay)

This protocol measures the ability of this compound to inhibit SARS-CoV-2 replication. Note: All work with live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory.

Seed Cells Seed Cells Pre-treat with this compound Pre-treat with this compound Seed Cells->Pre-treat with this compound Infect with SARS-CoV-2 Infect with SARS-CoV-2 Pre-treat with this compound->Infect with SARS-CoV-2 Incubate Incubate Infect with SARS-CoV-2->Incubate Quantify Viral Yield Quantify Viral Yield Incubate->Quantify Viral Yield Calculate EC50 Calculate EC50 Quantify Viral Yield->Calculate EC50

Workflow for the SARS-CoV-2 antiviral assay with this compound.

Materials:

  • Huh-7-ACE2 cells

  • 96-well plates

  • This compound stock solution

  • SARS-CoV-2 viral stock (with a known titer)

  • Cell culture medium

  • Reagents for viral quantification (e.g., for RT-qPCR or plaque assay)

Protocol:

  • Seed Huh-7-ACE2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium. Based on the known EC50, a starting concentration of 50 µM with 2-fold dilutions is recommended. Include a virus-only control and a cell-only control.

  • Remove the medium and pre-treat the cells with the this compound dilutions for 1-2 hours.

  • Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 to 0.1.

  • Incubate the plate for 48-72 hours at 37°C.

  • Collect the cell culture supernatant to quantify the viral yield.

  • Quantification of Viral Yield:

    • RT-qPCR: Extract viral RNA from the supernatant and perform quantitative reverse transcription PCR to determine the number of viral genome copies.

    • Plaque Assay or TCID50 Assay: Perform a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on Vero E6 cells using the collected supernatant to determine the infectious virus titer.

  • Calculate the percentage of viral inhibition for each this compound concentration relative to the virus-only control.

  • Determine the EC50 value by plotting the percentage of viral inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Troubleshooting

IssuePossible CauseSuggestion
High variability in resultsInconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure uniform cell seeding, use calibrated pipettes, and avoid using the outer wells of the plate.
No antiviral activity observedThis compound degradation, incorrect concentration, or resistant viral strain.Check the stability and storage of this compound, verify the concentration of the stock solution, and confirm the identity of the viral strain.
High cytotoxicity at low concentrationsThis compound is unstable in the medium, or the cells are overly sensitive.Test the stability of this compound in the culture medium over the incubation period. Use a different, more robust cell line if necessary.

Safety Precautions

  • All experiments involving live SARS-CoV-2 must be conducted in a BSL-3 facility by trained personnel.

  • Follow all institutional and national guidelines for handling infectious materials.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection.

  • Handle this compound with care, following the manufacturer's safety data sheet (SDS).

These detailed protocols and application notes should serve as a comprehensive guide for researchers utilizing this compound in their SARS-CoV-2 cell culture assays. Proper experimental design and adherence to safety protocols are paramount for obtaining reliable and meaningful results.

References

FGA145 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: No publicly available information was found for a compound designated "FGA145" at the time of this request. The following application notes and protocols are provided as a general template and must be adapted based on the specific physicochemical properties and biological activity of this compound, once that information is available. It is imperative to consult internal documentation or contact the compound provider for specific details regarding this compound.

Compound Information Summary

A thorough understanding of the compound's basic properties is the critical first step in experimental design.

PropertyValueSource
IUPAC Name Data Not AvailableInternal Documentation
Molecular Formula Data Not AvailableInternal Documentation
Molecular Weight Data Not AvailableInternal Documentation
Target(s) Data Not AvailableInternal Documentation/Literature
CAS Number Data Not AvailableInternal Documentation

Solubility Data

Accurate solubility data is essential for preparing stock solutions and ensuring the compound remains in solution during experiments. The following table should be populated with empirical data.

SolventSolubility (mg/mL)Solubility (mM)Observations
DMSO Determine ExperimentallyCalculatee.g., Clear solution, precipitation observed
Ethanol Determine ExperimentallyCalculatee.g., Clear solution, precipitation observed
PBS (pH 7.4) Determine ExperimentallyCalculatee.g., Clear solution, precipitation observed
Cell Culture Media Determine ExperimentallyCalculatee.g., Clear solution, precipitation observed

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or heat block (optional)

Protocol for a 10 mM Stock Solution in DMSO:

  • Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L)

  • Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microfuge tube.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) for 5-10 minutes may be attempted. Caution: Heat stability of this compound is unknown.

  • Sterilization: If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Experimental Protocols

In Vitro Cellular Assay Protocol

This protocol provides a general workflow for treating cells with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well cell culture plates

  • Assay-specific reagents (e.g., lysis buffer, reporter assay reagents)

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and reach the desired confluency (typically 24 hours).

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and does not exceed a level toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared working solutions of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired treatment duration at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis: Following incubation, proceed with the specific assay protocol (e.g., cell viability assay, western blotting, qPCR).

Workflow for In Vivo Experiment Preparation

Preparing this compound for animal studies requires careful consideration of the formulation to ensure bioavailability and minimize toxicity.

Workflow Diagram:

in_vivo_preparation_workflow cluster_formulation Formulation Development cluster_preparation Dosing Solution Preparation cluster_dosing Administration Solubility Determine this compound Solubility in Biocompatible Vehicles Tolerability Assess Vehicle Tolerability in Animal Model Solubility->Tolerability Formulation Select Optimal Formulation Tolerability->Formulation Preparation Prepare Dosing Solution Under Sterile Conditions Formulation->Preparation QC Perform Quality Control (e.g., pH, Osmolality, Concentration Verification) Preparation->QC Dosing Administer to Animals via Chosen Route QC->Dosing

Caption: Workflow for this compound in vivo experiment preparation.

Signaling Pathway Diagrams

As the molecular target and mechanism of action of this compound are unknown, a hypothetical signaling pathway diagram is provided below for illustrative purposes. This diagram must be replaced with the correct pathway once the target of this compound is identified.

Hypothetical Kinase Cascade Inhibition by this compound:

hypothetical_signaling_pathway cluster_pathway Hypothetical Signaling Pathway cluster_cellular_response Cellular Response Receptor Growth Factor Receptor Kinase1 Upstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Proliferation/ Survival Gene->Response This compound This compound This compound->Kinase1

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Disclaimer: The information provided in these application notes is intended as a general guide. All experimental procedures, especially those involving in vivo work, must be conducted in accordance with institutional guidelines and regulations. The solubility, stability, and biological activity of this compound must be empirically determined.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGA145 is a peptidyl nitroalkene that has demonstrated antiviral activity, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] Its mechanism of action involves the inhibition of key proteases essential for the viral life cycle. These application notes provide a summary of the known antiviral activity of this compound, detailed protocols for its evaluation in a research setting, and an overview of its potential mechanism of action.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated in cell-based assays. The following table summarizes the key quantitative data for this compound against SARS-CoV-2 in Huh-7-ACE2 cells.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Target VirusCell Line
This compound11.7>100>8.5SARS-CoV-2Huh-7-ACE2

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a compound.

Mechanism of Action

This compound functions as a dual inhibitor, targeting both a viral protease and a host cell protease.

  • Inhibition of Viral Main Protease (Mpro): this compound acts as a covalent reversible inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a cysteine protease crucial for cleaving the viral polyproteins into functional non-structural proteins necessary for viral replication.[3] By inhibiting Mpro, this compound disrupts the viral replication cycle.

  • Inhibition of Host Cathepsin L: this compound also inhibits the host's cathepsin L, a lysosomal cysteine protease.[1][2] Cathepsin L is involved in the entry of some viruses, including SARS-CoV-2, into the host cell by facilitating the cleavage of the viral spike protein.

The dual-targeting mechanism of this compound, affecting both viral replication and entry, makes it a compound of interest for further antiviral research.

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound. These protocols are based on standard virological assays and can be adapted for specific research needs.

Cell Viability and Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • Huh-7-ACE2 or Vero E6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader

Procedure:

  • Seed Huh-7-ACE2 or Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Perform the cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo®).

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (EC50 Determination)

This protocol measures the effectiveness of this compound in inhibiting viral replication. A plaque reduction assay is a gold standard method.

Materials:

  • Vero E6 cells

  • DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin

  • SARS-CoV-2 virus stock of known titer

  • This compound stock solution (in DMSO)

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., 0.6% Avicel or 1.2% methylcellulose in DMEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (4% in PBS)

Procedure:

  • Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).

  • In a separate tube, mix the virus (at a concentration to produce 50-100 plaques per well) with each this compound dilution and incubate for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayer and wash with PBS.

  • Inoculate the cells with 200 µL of the virus-FGA145 mixture. Include a virus-only control.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and add 2 mL of the overlay medium containing the corresponding concentration of this compound.

  • Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.

  • Fix the cells with 4% formalin for 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

Quantification of Viral RNA by qRT-PCR

This method quantifies the effect of this compound on the production of viral RNA.

Materials:

  • Huh-7-ACE2 or other susceptible cells

  • SARS-CoV-2 virus

  • This compound

  • RNA extraction kit

  • qRT-PCR master mix

  • Primers and probes specific for a viral gene (e.g., N or E gene) and a host housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • Seed cells in a 24-well plate and incubate overnight.

  • Treat the cells with different concentrations of this compound for 2 hours before infection.

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.

  • After 1 hour of adsorption, remove the virus inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound.

  • Incubate for 24-48 hours.

  • Harvest the cell supernatant or cell lysate for RNA extraction using a suitable kit.

  • Perform one-step qRT-PCR using primers and probes for the viral and host genes.

  • Calculate the relative viral RNA levels using the ΔΔCt method, normalized to the housekeeping gene and relative to the untreated infected control.

Visualizations

Experimental Workflow for Antiviral Assays

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis cluster_results Results Cell_Seeding Seed Host Cells (e.g., Vero E6, Huh-7-ACE2) Infection Infect Cells with Virus +/- this compound Cell_Seeding->Infection Compound_Dilution Prepare this compound Serial Dilutions Compound_Dilution->Infection Virus_Prep Prepare Virus Inoculum Virus_Prep->Infection Adsorption Incubate for Viral Adsorption (1h) Infection->Adsorption Treatment Add Overlay/Medium with this compound Adsorption->Treatment Incubation Incubate (24-72h) Treatment->Incubation Plaque_Assay Plaque Staining & Counting Incubation->Plaque_Assay CPE_Assay Cytopathic Effect Observation Incubation->CPE_Assay qRT_PCR_Assay RNA Extraction & qRT-PCR Incubation->qRT_PCR_Assay Viability_Assay Cell Viability Measurement Incubation->Viability_Assay EC50 EC50 Plaque_Assay->EC50 CPE_Assay->EC50 qRT_PCR_Assay->EC50 CC50 CC50 Viability_Assay->CC50 SI Selectivity Index EC50->SI CC50->SI

Caption: General experimental workflow for determining the antiviral efficacy (EC50) and cytotoxicity (CC50) of this compound.

Potential Signaling Pathway Modulation by this compound

Inhibition of the SARS-CoV-2 main protease (Mpro) by compounds like this compound may have downstream effects on host cell signaling pathways that are often dysregulated during viral infection. One such critical pathway is the NF-κB signaling cascade, which plays a central role in the inflammatory response. The following diagram illustrates a potential mechanism by which Mpro inhibitors could modulate this pathway. Note: This is a generalized representation for Mpro inhibitors and has not been specifically confirmed for this compound.

Caption: Potential modulation of the NF-κB signaling pathway by Mpro inhibitors like this compound.

Conclusion

This compound is a promising antiviral candidate with a dual mechanism of action against SARS-CoV-2. The provided protocols offer a framework for its further investigation. Future studies should aim to confirm its efficacy against a broader range of viruses and to elucidate its specific effects on host cell signaling pathways to better understand its complete antiviral profile and potential for therapeutic development.

References

FGA145 application in high-throughput screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: FGA145

Application of this compound in High-Throughput Screening for Modulators of the FGFR Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor (FGF) signaling is a crucial pathway involved in a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis. The signaling cascade is initiated by the binding of FGF ligands to Fibroblast Growth Factor Receptors (FGFRs), leading to receptor dimerization and autophosphorylation of specific tyrosine residues. This activation triggers downstream pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1] Dysregulation of the FGF/FGFR signaling axis has been implicated in various developmental syndromes, metabolic disorders, and cancers, making it a significant target for therapeutic intervention.[1] this compound is a potent and selective small molecule inhibitor of the FGFR kinase domain. This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize modulators of the FGFR signaling pathway, using this compound as a reference compound.

Data Presentation

The following table summarizes the inhibitory activity of this compound and other hypothetical compounds against FGFR1 kinase activity in a cell-based assay.

Compound IDTargetIC50 (nM)Cell LineAssay Type
This compound FGFR1 15 HEK293-FGFR1 Luminescence-Based Kinase Assay
Compound BFGFR150HEK293-FGFR1Luminescence-Based Kinase Assay
Compound CFGFR1250HEK293-FGFR1Luminescence-Based Kinase Assay
StaurosporinePan-Kinase5HEK293-FGFR1Luminescence-Based Kinase Assay

Experimental Protocols

High-Throughput Screening Protocol to Identify FGFR1 Inhibitors

This protocol describes a homogenous, luminescence-based, cell-based assay to screen for inhibitors of FGFR1. The assay measures the ATP levels remaining in the cell lysate after the kinase reaction; lower ATP levels correlate with higher kinase activity.

Materials and Reagents:

  • HEK293 cells stably overexpressing FGFR1 (HEK293-FGFR1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (or other test compounds)

  • FGF2 ligand

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 384-well white, solid-bottom assay plates

  • Automated liquid handling system

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293-FGFR1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Harvest cells using Trypsin-EDTA and resuspend in serum-free DMEM.

    • Seed 5,000 cells in 20 µL of serum-free DMEM per well into a 384-well assay plate.

    • Incubate the plate at 37°C for 4 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in DMSO.

    • Using an automated liquid handler, transfer 100 nL of the compound solutions to the assay plate.

    • For control wells, add 100 nL of DMSO (negative control) or a known inhibitor like Staurosporine (positive control).

    • Incubate the plate at 37°C for 1 hour.

  • Pathway Activation:

    • Prepare a solution of FGF2 ligand in serum-free DMEM at a final concentration that yields 80% of the maximal response (EC80).

    • Add 5 µL of the FGF2 ligand solution to all wells except the negative control wells (add 5 µL of serum-free DMEM instead).

    • Incubate the plate at 37°C for 30 minutes.

  • Lysis and Kinase Reaction:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 25 µL of the Kinase-Glo® reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to lyse the cells and allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P_FGFR [label="p-FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRB2 [label="GRB2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCG [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; TF [label="Transcription\nFactors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges FGF -> FGFR [label="Binds"]; FGFR -> P_FGFR [label="Dimerization &\nAutophosphorylation"]; P_FGFR -> GRB2; P_FGFR -> PI3K; P_FGFR -> PLCG; GRB2 -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TF; PI3K -> AKT; AKT -> Proliferation; PLCG -> DAG; PLCG -> IP3; DAG -> PKC; IP3 -> PKC; PKC -> Proliferation; TF -> Proliferation; this compound -> P_FGFR [arrowhead=tee, color="#EA4335", label="Inhibits"];

// Layout adjustments {rank=same; FGF; this compound} {rank=same; GRB2; PI3K; PLCG} {rank=same; DAG; IP3} {rank=same; RAS; AKT; PKC} }

Caption: Workflow for the HTS assay to identify FGFR1 inhibitors.

References

Application Notes and Protocols for FGA145 Antiviral Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGA145 is a novel investigational agent with potential broad-spectrum antiviral activity. Pre-clinical data suggest that this compound may exert its effects by modulating host cell signaling pathways, specifically targeting Src family kinases, which are utilized by a variety of viruses for entry and replication. These application notes provide a comprehensive guide to the selection of suitable cell lines and detailed protocols for the in vitro evaluation of this compound's antiviral efficacy and cytotoxicity.

Recommended Cell Lines for this compound Antiviral Testing

The choice of cell line is critical for the successful evaluation of an antiviral compound. The following cell lines are recommended for testing this compound based on their permissiveness to a range of viruses and their relevance in antiviral research.

Cell LineOriginKey CharacteristicsRecommended For
Vero E6 African green monkey kidneyHighly susceptible to a wide range of viruses, deficient in interferon production.[1]Initial broad-spectrum screening, plaque reduction assays.
Huh7.5 Human hepatomaHighly permissive to Hepatitis C Virus (HCV) and other flaviviruses.[1]HCV-specific antiviral testing, mechanism of action studies.
Calu-3 Human lung adenocarcinomaExpresses TMPRSS2, relevant for respiratory viruses like SARS-CoV-2.[2]Respiratory virus antiviral testing, studies on viral entry.
A549 Human lung carcinomaCommonly used for influenza and other respiratory virus studies.[3]Respiratory virus research, cytotoxicity assays.
C8166-R5 Human T-cell lineSuitable for culturing HIV isolates.[4]HIV antiviral efficacy and resistance testing.
Hec1a-IFNB-Luc Human endometrial adenocarcinomaReporter cell line for flavivirus inhibition assays.[5][6]High-throughput screening for anti-flavivirus activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to adhere to proper aseptic techniques and biosafety level (BSL) requirements corresponding to the virus being handled.

Protocol 1: Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).

Materials:

  • Selected cell line (e.g., Vero E6, A549)

  • Complete growth medium

  • This compound stock solution

  • 96-well microplates

  • Cell viability reagent (e.g., MTS, XTT)

  • Plate reader

Procedure:

  • Seed the 96-well plates with the selected cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated cell control. The CC50 value is determined by regression analysis.[7]

Protocol 2: Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by this compound by measuring the reduction in the number of viral plaques.

Materials:

  • Confluent monolayer of a suitable cell line (e.g., Vero E6) in 6-well or 12-well plates

  • Virus stock of known titer

  • This compound serial dilutions

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Wash the confluent cell monolayers with serum-free medium.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Incubate for 1-2 hours to allow for viral adsorption.

  • Remove the viral inoculum and wash the cells.

  • Add the overlay medium containing different concentrations of this compound.

  • Incubate the plates at the optimal temperature for the virus until plaques are visible.

  • Fix the cells with a formaldehyde solution.

  • Stain the cells with crystal violet solution and then wash to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound). The 50% effective concentration (EC50) is determined by regression analysis.

Protocol 3: Viral Yield Reduction Assay

Objective: To measure the effect of this compound on the production of infectious virus particles.

Materials:

  • Selected cell line in 24-well or 48-well plates

  • Virus stock

  • This compound serial dilutions

  • Endpoint titration assay setup (96-well plates with susceptible cells)

Procedure:

  • Seed cells and allow them to reach confluence.

  • Infect the cells with the virus in the presence of various concentrations of this compound.

  • Incubate for a full viral replication cycle (e.g., 24-48 hours).

  • Harvest the supernatant from each well.

  • Perform a 10-fold serial dilution of the harvested supernatants.

  • Use these dilutions to infect fresh monolayers of cells in a 96-well plate for an endpoint titration assay (e.g., TCID50).

  • After incubation, assess the cytopathic effect (CPE) in each well.

  • Calculate the viral titer for each this compound concentration using the Reed-Muench or Spearman-Karber method.

  • The reduction in viral titer is used to determine the EC50.[8]

Data Presentation

The quantitative data from the antiviral and cytotoxicity assays should be summarized in a clear and structured table to allow for easy comparison and calculation of the selectivity index (SI), a measure of the compound's therapeutic window.

CompoundVirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound e.g., Influenza AA549Plaque ReductionValueValueValue
This compound e.g., Dengue VirusVero E6Viral Yield ReductionValueValueValue
This compound e.g., HIV-1C8166-R5p24 Antigen AssayValueValueValue
Control Drug Same as aboveSame as aboveSame as aboveValueValueValue

Visualizations

This compound Proposed Mechanism of Action

FGA145_Mechanism cluster_virus Virus cluster_cell Host Cell Virus Virus Particle Receptor Cell Surface Receptor Virus->Receptor 1. Attachment SrcKinase Src Family Kinase Receptor->SrcKinase 2. Signaling Activation Endosome Endosome SrcKinase->Endosome 3. Internalization Replication Viral Replication Endosome->Replication 4. Uncoating & Replication This compound This compound This compound->SrcKinase Inhibition Antiviral_Workflow cluster_setup Experimental Setup cluster_infection Infection and Treatment cluster_incubation Incubation cluster_analysis Data Analysis CellSeeding 1. Seed Cells in Microplate CompoundPrep 2. Prepare this compound Serial Dilutions VirusInfection 3. Infect Cells with Virus CellSeeding->VirusInfection Treatment 4. Add this compound Dilutions CompoundPrep->Treatment Incubate 5. Incubate for Specific Duration Treatment->Incubate AssayReadout 6. Perform Assay (e.g., CPE, Plaque, Yield) Incubate->AssayReadout DataCalculation 7. Calculate EC50 and CC50 AssayReadout->DataCalculation SI_Determination 8. Determine Selectivity Index DataCalculation->SI_Determination Hit_Validation_Logic PrimaryScreen Primary High-Throughput Screen HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation Cytotoxicity Cytotoxicity Assessment (CC50) HitConfirmation->Cytotoxicity SecondaryAssay Secondary Assays (e.g., Yield Reduction) HitConfirmation->SecondaryAssay MechanismStudy Mechanism of Action Studies SecondaryAssay->MechanismStudy LeadCandidate Lead Candidate MechanismStudy->LeadCandidate

References

FGA145: A Potent Tool Compound for Interrogating Cysteine Protease Activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

FGA145 is a selective, irreversible inhibitor of cysteine proteases, belonging to the vinyl sulfone class of compounds. Its mechanism of action involves the formation of a covalent bond with the active site cysteine residue, leading to time-dependent and irreversible inactivation of the target enzyme. This property makes this compound an invaluable tool for studying the physiological and pathological roles of specific cysteine proteases in various biological processes, including protein degradation, antigen presentation, and parasite life cycles. Its demonstrated potency against parasitic proteases like cruzain and rhodesain, as well as mammalian cathepsins, positions it as a versatile probe for both infectious disease and cancer research.

Mechanism of Action

This compound acts as a mechanism-based irreversible inhibitor. The vinyl sulfone "warhead" of this compound is an electrophile that is specifically targeted by the nucleophilic thiolate of the catalytic cysteine residue within the active site of the protease. The reaction proceeds via a Michael addition, forming a stable thioether linkage between the inhibitor and the enzyme. This covalent modification permanently blocks the active site, thereby preventing substrate binding and catalysis.

cluster_0 This compound Inhibition Pathway This compound This compound EI_Complex Non-covalent E-I Complex This compound->EI_Complex Reversible Binding (Ki) Cys_Protease Active Cysteine Protease (Cys-SH) Cys_Protease->EI_Complex Covalent_Adduct Irreversibly Inhibited Protease (Covalent Adduct) EI_Complex->Covalent_Adduct Michael Addition (kinact)

Caption: Mechanism of irreversible inhibition of cysteine proteases by this compound.

Data Presentation

The inhibitory potency of this compound has been quantified against a panel of cysteine proteases. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Target ProteaseOrganism/FamilyKi (nM)
Rhodesain (RhD)Trypanosoma brucei rhodesiense1.63
Cruzain (CRZ)Trypanosoma cruzi12.6
Cathepsin L (Cat L)Human53
Cathepsin B (Cat B)Human206

Data sourced from MedChemExpress.[1]

Additionally, this compound has been characterized for its effects on other proteases and its cellular toxicity:

AssayTarget/Cell LineParameterValue
Mpro InhibitionSARS-CoV-2Ki3.71 µM (Mal-Mpro), 9.82 µM (pET21-Mpro)
Cell CytotoxicityHuh-7-ACE2 cellsCC50>100 µM

Data sourced from MedChemExpress.[1]

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in various experimental settings. These are general protocols and may require optimization based on the specific experimental conditions, cell lines, or enzyme preparations used.

In Vitro Cysteine Protease Inhibition Assay (Fluorometric)

This protocol is designed to determine the inhibitory activity of this compound against a purified cysteine protease using a fluorogenic substrate.

cluster_1 Protease Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, Inhibitor, and Substrate Solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound dilutions and controls into 96-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add purified cysteine protease to each well Dispense_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate at room temperature (e.g., 15-30 min) Add_Enzyme->Pre_incubation Add_Substrate Add fluorogenic substrate to initiate reaction Pre_incubation->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically (e.g., Ex/Em = 400/505 nm) Add_Substrate->Measure_Fluorescence Analyze_Data Calculate % inhibition and determine IC50/Ki Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorometric cysteine protease inhibition assay.

Materials:

  • Purified cysteine protease (e.g., Cathepsin B, Cathepsin L, Cruzain)

  • This compound

  • Fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin B/L and Cruzain)

  • Assay Buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing DTT and EDTA)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and warm to room temperature.

    • Reconstitute the cysteine protease in the assay buffer to the desired concentration.

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer.

    • Prepare the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the this compound dilutions to the sample wells.

    • Add 10 µL of assay buffer with DMSO (vehicle control) to the control wells.

    • Add 10 µL of a known inhibitor as a positive control.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the diluted enzyme solution to each well.

    • Mix gently and pre-incubate at room temperature for 15-30 minutes to allow for irreversible inhibition.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the fluorogenic substrate solution to each well to start the reaction.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C (e.g., Excitation/Emission = 400/505 nm for AMC-based substrates).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic read).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 or Ki value.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear, flat-bottom microplate

  • Absorbance microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO in medium).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 value.

Western Blot Analysis of Target Engagement

This protocol can be used to assess the covalent modification of a target cysteine protease by this compound in a cellular context using a tag that can be clicked to this compound if it is appropriately modified or by observing changes in the protease's downstream signaling.

cluster_2 Western Blot Workflow Start Start Cell_Treatment Treat cells with this compound Start->Cell_Treatment Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using ECL Secondary_Ab->Detection End End Detection->End

Caption: General workflow for Western blot analysis.

Materials:

  • Cell line expressing the target cysteine protease

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protease or a downstream substrate

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of this compound for a specified time.

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate.

    • Prepare samples for SDS-PAGE by mixing with Laemmli buffer and boiling.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane and run the SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

    • Analyze the changes in the target protein's levels or the cleavage of its substrate to assess the effect of this compound.

Disclaimer

This compound is intended for research use only and is not for human or veterinary use. Appropriate safety precautions should be taken when handling this compound. The provided protocols are intended as a guide and may require optimization for specific applications.

References

Application Notes and Protocols for Investigating Mpro Catalytic Activity Using FGA145

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro), a cysteine protease also known as 3C-like protease (3CLpro), is an essential enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to yield functional non-structural proteins (nsps) that are vital for viral replication and transcription. Due to its critical role in the viral life cycle and high conservation among coronaviruses, Mpro is a prime target for the development of antiviral therapeutics.

FGA145 is a synthetic peptidyl nitroalkene that acts as a covalent, reversible inhibitor of the SARS-CoV-2 Mpro.[1][2] It functions by covalently modifying the catalytic cysteine residue (Cys145) in the Mpro active site.[3] this compound has demonstrated inhibitory activity against Mpro in enzymatic assays and antiviral effects in cell-based models of SARS-CoV-2 infection.[1][4] Notably, this compound also exhibits potent inhibition of human cathepsin L, suggesting a potential for multi-target activity.[3]

These application notes provide detailed protocols for utilizing this compound to investigate the catalytic activity of SARS-CoV-2 Mpro, including enzymatic inhibition assays and cell-based antiviral activity assays.

Data Presentation

The following tables summarize the key quantitative data for this compound in the context of Mpro inhibition and antiviral activity.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeInhibitorKi (Inhibition Constant)Assay Type
SARS-CoV-2 MproThis compound1 - 10 µM[1][2]Enzymatic Assay
Human Cathepsin LThis compound0.053 µM[3]Enzymatic Assay

Table 2: Antiviral and Cytotoxic Activity of this compound

ParameterValueCell Line
EC50 (Antiviral Activity)11.7 µM[4]Huh-7-ACE2
CC50 (Cytotoxicity)> 100 µM[4]Huh-7-ACE2

Experimental Protocols

Mpro Enzymatic Inhibition Assay (FRET-Based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory potential of this compound against recombinant SARS-CoV-2 Mpro. The assay relies on the cleavage of a specific peptide substrate containing a fluorophore and a quencher. Cleavage by Mpro separates the pair, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant, purified SARS-CoV-2 Mpro

  • This compound

  • FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • DMSO (Anhydrous)

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing.

  • Reagent Preparation:

    • Mpro Working Solution: Dilute the recombinant Mpro in cold Assay Buffer to a final concentration of 150 nM.[5]

    • Substrate Working Solution: Dilute the FRET peptide substrate in Assay Buffer to a final concentration of 5 µM.[5]

  • Assay Procedure:

    • Add 1 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of the microplate.

    • Add 24 µL of the Mpro Working Solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for the binding of this compound to Mpro.

    • Initiate the enzymatic reaction by adding 25 µL of the Substrate Working Solution to each well.

    • Immediately place the plate in the fluorescence plate reader.

    • Monitor the fluorescence intensity kinetically over a period of 60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Plot the reaction velocity against the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be subsequently determined using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Cell-Based Antiviral Activity Assay

This protocol outlines a method to evaluate the antiviral efficacy of this compound against SARS-CoV-2 in a cell culture model. The reduction in viral titer in the presence of the inhibitor is measured.

Materials:

  • Huh-7-ACE2 cells

  • SARS-CoV-2 (e.g., a clinical isolate or a lab-adapted strain)

  • This compound

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Infection Medium: DMEM supplemented with 2% FBS and 1% penicillin-streptomycin.

  • 96-well cell culture plates

  • Reagents for quantifying viral load (e.g., plaque assay or RT-qPCR)

Protocol:

  • Cell Seeding:

    • Seed Huh-7-ACE2 cells in a 96-well plate at a density of 2.5 x 10^5 cells per well and incubate overnight at 37°C with 5% CO2.[6]

  • Compound Treatment and Infection:

    • Prepare serial dilutions of this compound in Infection Medium.

    • Remove the culture medium from the cells and add the this compound dilutions.

    • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.[6]

    • Incubate the plates for 1 hour at 37°C to allow for viral entry.

  • Post-Infection Treatment:

    • After the 1-hour incubation, remove the virus- and compound-containing medium.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add fresh Infection Medium containing the corresponding serial dilutions of this compound.

    • Incubate the plates for 48 hours at 37°C with 5% CO2.[6]

  • Quantification of Viral Titer:

    • After 48 hours, collect the cell culture supernatant.

    • Determine the viral titer in the supernatant using a standard method such as a plaque assay or RT-qPCR for viral RNA quantification.[6]

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each concentration of this compound compared to the untreated virus control.

    • Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.

Materials:

  • Huh-7-ACE2 cells

  • This compound

  • Cell Culture Medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

Protocol:

  • Cell Seeding:

    • Seed Huh-7-ACE2 cells in a 96-well plate as described in the antiviral assay protocol.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in Cell Culture Medium.

    • Add the this compound dilutions to the cells.

    • Incubate the plates for 48 hours at 37°C with 5% CO2.

  • Cell Viability Measurement:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control cells.

    • Plot the percentage of viability against the this compound concentration and fit the data to a dose-response curve to determine the CC50 value.

Visualizations

Mpro_Cleavage_Pathway cluster_virus SARS-CoV-2 Lifecycle cluster_inhibition Inhibition by this compound Viral RNA Viral RNA Polyprotein pp1a/pp1ab Polyprotein pp1a/pp1ab Viral RNA->Polyprotein pp1a/pp1ab Translation Mpro (Nsp5) Mpro (Nsp5) Polyprotein pp1a/pp1ab->Mpro (Nsp5) Autocleavage Functional Nsps Functional Nsps Polyprotein pp1a/pp1ab->Functional Nsps Cleavage by Mpro Mpro (Nsp5)->Polyprotein pp1a/pp1ab Catalyzes Replication/Transcription Complex Replication/Transcription Complex Functional Nsps->Replication/Transcription Complex Assembly This compound This compound This compound->Mpro (Nsp5) Inhibits

Caption: SARS-CoV-2 Mpro Polyprotein Processing and Inhibition by this compound.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare this compound Dilutions Prepare this compound Dilutions Dispense this compound Dispense this compound Prepare this compound Dilutions->Dispense this compound Prepare Mpro Solution Prepare Mpro Solution Add Mpro Add Mpro Prepare Mpro Solution->Add Mpro Prepare FRET Substrate Prepare FRET Substrate Add Substrate (Initiate) Add Substrate (Initiate) Prepare FRET Substrate->Add Substrate (Initiate) Pre-incubate Pre-incubate Add Mpro->Pre-incubate Pre-incubate->Add Substrate (Initiate) Measure Fluorescence Measure Fluorescence Add Substrate (Initiate)->Measure Fluorescence Calculate Reaction Rates Calculate Reaction Rates Measure Fluorescence->Calculate Reaction Rates Determine IC50 Determine IC50 Calculate Reaction Rates->Determine IC50

Caption: Workflow for Mpro FRET-Based Inhibition Assay.

References

Application Notes and Protocols for FGA145 in COVID-19 Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGA145 is a synthetic peptidyl nitroalkene that has emerged as a promising candidate for COVID-19 research. It functions as a potent inhibitor of two key proteases involved in the SARS-CoV-2 lifecycle: the viral main protease (Mpro, also known as 3CLpro) and the host's cathepsin L. By targeting both viral and host factors, this compound presents a dual mechanism of action that can effectively block viral entry and replication. These application notes provide detailed protocols for the experimental evaluation of this compound and summarize its activity and potential effects on relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the in vitro efficacy and cytotoxicity of this compound and related compounds against SARS-CoV-2.

CompoundTarget(s)EC50 (µM) in Huh-7-ACE2 cellsKi (µM) against Cathepsin LCC50 (µM) in Huh-7-ACE2 cellsReference
This compound SARS-CoV-2 Mpro, Cathepsin L11.70.053> 100[1]

Mechanism of Action

This compound is a covalent reversible inhibitor. Its nitroalkene moiety acts as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of SARS-CoV-2 Mpro. This inhibition prevents the protease from processing the viral polyproteins, which is an essential step for viral replication. Additionally, this compound effectively inhibits human cathepsin L, a host protease located in the endosome that is crucial for the proteolytic activation of the SARS-CoV-2 spike protein, a necessary step for viral entry into the host cell.

Signaling Pathways

Inhibition of SARS-CoV-2 Mpro and Cathepsin L by this compound is anticipated to modulate key signaling pathways involved in the host's antiviral response and inflammatory processes.

SARS-CoV-2 Mpro and Interferon/NF-κB Signaling

SARS-CoV-2 Mpro has been shown to suppress the host's innate immune response by cleaving critical proteins in the interferon (IFN) and NF-κB signaling pathways. Mpro can cleave components like RIG-I, TBK1, and IRF3, which are essential for the production of type I interferons.[2][3] Furthermore, Mpro can cleave the NF-κB essential modulator (NEMO), thereby disrupting the NF-κB signaling cascade that orchestrates inflammatory responses.[2] By inhibiting Mpro, this compound is expected to counteract this viral-mediated immunosuppression, potentially restoring the host's ability to mount an effective antiviral response.

SARS_CoV_2_Mpro_Inhibition_Signaling cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_ifn Interferon Pathway cluster_nfkb NF-κB Pathway Viral RNA Viral RNA Mpro Mpro (3CLpro) Viral RNA->Mpro translates RIG-I RIG-I Mpro->RIG-I cleaves TBK1 TBK1 Mpro->TBK1 cleaves NEMO NEMO Mpro->NEMO cleaves RIG-I->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I IFN Production IRF3->IFN NF-kB NF-κB Activation NEMO->NF-kB This compound This compound This compound->Mpro inhibits

This compound inhibition of Mpro restores host antiviral signaling.

Cathepsin L and NF-κB Signaling

Cathepsin L activity has been linked to the modulation of the NF-κB signaling pathway. Inhibition of cathepsin L can lead to a dampening of NF-κB activation, which may be beneficial in mitigating the hyperinflammatory response, often referred to as a "cytokine storm," observed in severe COVID-19 cases.[4][5] Therefore, this compound's inhibitory effect on cathepsin L could contribute to reducing inflammation-mediated lung damage.

Cathepsin_L_Inhibition_Signaling cluster_host Host Cell SARS-CoV-2 SARS-CoV-2 Endosome Endosome SARS-CoV-2->Endosome enters Cathepsin L Cathepsin L Endosome->Cathepsin L contains Spike Protein\nCleavage Spike Protein Cleavage Cathepsin L->Spike Protein\nCleavage mediates NF-kB Activation NF-kB Activation Cathepsin L->NF-kB Activation modulates Viral Entry Viral Entry Spike Protein\nCleavage->Viral Entry Inflammation Inflammation NF-kB Activation->Inflammation This compound This compound This compound->Cathepsin L inhibits

This compound inhibition of Cathepsin L blocks viral entry and modulates inflammation.

Experimental Protocols

General Synthesis of this compound (Peptidyl Nitroalkene)

This compound and related peptidyl nitroalkenes can be synthesized via a common route starting from Boc-L-glutamic acid. The general steps involve:

  • Amide Coupling: Coupling of the protected amino acid with a suitable amine.

  • Reduction: Reduction of the carboxylic acid or ester to an aldehyde.

  • Henry Reaction: A nitro-aldol reaction between the aldehyde and a nitroalkane to form a nitroalcohol.

  • Dehydration: Elimination of water from the nitroalcohol to yield the final nitroalkene product.

A detailed, step-by-step protocol for the synthesis of similar amino-acid-based nitroalkenes has been described and can be adapted for this compound.[6]

SARS-CoV-2 Mpro Activity Assay (Fluorogenic)

This protocol is adapted from established methods for measuring Mpro activity using a fluorogenic substrate.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound (or other test inhibitors) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Then, dilute these solutions in Assay Buffer to the desired final concentrations.

  • Add 25 µL of the Mpro enzyme solution (final concentration ~0.5 µM) to each well of the 384-well plate.

  • Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the respective wells.

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 22.5 µL of the Mpro substrate solution (final concentration ~20 µM) to all wells.

  • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes at 37°C.

  • Calculate the initial reaction velocities (slope of the linear portion of the fluorescence curve) for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cathepsin L Activity Assay (Fluorogenic)

This protocol describes a method to measure the activity of Cathepsin L.

Materials:

  • Recombinant human Cathepsin L

  • Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 100 mM sodium acetate pH 5.5, 1 mM EDTA, 5 mM DTT

  • This compound (or other test inhibitors) dissolved in DMSO

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in Assay Buffer.

  • Add 50 µL of the diluted this compound or DMSO to the wells of the 96-well plate.

  • Add 25 µL of the Cathepsin L enzyme solution to each well.

  • Incubate at room temperature for 15 minutes.

  • Add 25 µL of the Cathepsin L substrate to each well to start the reaction.

  • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at different time points.

  • Calculate the rate of substrate cleavage and determine the IC50 value for this compound as described for the Mpro assay.

In Vitro Antiviral Assay in Huh-7-ACE2 Cells

This protocol outlines the procedure to determine the antiviral efficacy of this compound in a cell-based assay.

Materials:

  • Huh-7-ACE2 cells

  • SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound dissolved in DMSO

  • 96-well plates

  • Reagents for quantifying viral RNA (qRT-PCR) or determining cytopathic effect (CPE).

Procedure:

  • Seed Huh-7-ACE2 cells in 96-well plates and incubate overnight to form a monolayer.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, assess the antiviral activity:

    • qRT-PCR: Extract RNA from the cell supernatant or cell lysate and quantify the viral RNA levels.

    • CPE Assay: Observe the cells under a microscope for virus-induced cytopathic effects and score the level of protection.

  • Determine the EC50 value, which is the concentration of this compound that inhibits viral replication by 50%.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.

Materials:

  • Huh-7-ACE2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound dissolved in DMSO

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Seed Huh-7-ACE2 cells in 96-well plates and incubate overnight.

  • Treat the cells with the same serial dilutions of this compound used in the antiviral assay.

  • Incubate for the same duration as the antiviral assay (48-72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Experimental Workflow

FGA145_Experimental_Workflow cluster_synthesis Compound Preparation cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_signaling Mechanism of Action Studies Synthesis This compound Synthesis Mpro_Assay SARS-CoV-2 Mpro Activity Assay Synthesis->Mpro_Assay CatL_Assay Cathepsin L Activity Assay Synthesis->CatL_Assay Antiviral_Assay In Vitro Antiviral Efficacy (EC50) Synthesis->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity (CC50) Synthesis->Cytotoxicity_Assay Mpro_Assay->Antiviral_Assay informs CatL_Assay->Antiviral_Assay informs Signaling_Assay Signaling Pathway Analysis (NF-κB, IFN) Antiviral_Assay->Signaling_Assay Cytotoxicity_Assay->Antiviral_Assay validates

Workflow for evaluating this compound in COVID-19 research.

References

Troubleshooting & Optimization

Troubleshooting FGA145 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the aqueous solubility of the novel kinase inhibitor, FGA145.

Troubleshooting Guide: this compound Insolubility in Aqueous Solutions

Issue: this compound is precipitating out of my aqueous buffer during my experiment. How can I improve its solubility?

Answer:

Insolubility of this compound in aqueous solutions is a common challenge due to its hydrophobic nature. The following troubleshooting steps and alternative solubilization protocols can help you achieve the desired concentration for your experiments.

Initial Solubility Assessment Workflow

Before proceeding with complex solubilization methods, it's crucial to systematically assess the solubility of this compound. The following workflow can help identify the optimal conditions for your specific experimental needs.

start Start: this compound Powder stock Prepare 10 mM Stock in DMSO start->stock dilute Dilute Stock in Aqueous Buffer stock->dilute observe Observe for Precipitation (Visual & Microscopic) dilute->observe soluble Soluble: Proceed with Experiment observe->soluble No Precipitation insoluble Insoluble: Proceed to Troubleshooting observe->insoluble Precipitation Occurs

Caption: Initial solubility assessment workflow for this compound.

Solubilization Strategies

If this compound precipitates upon dilution in your aqueous buffer, consider the following strategies. A comparison of their potential effectiveness is summarized in the table below.

Table 1: Comparison of Solubilization Strategies for this compound

StrategyPrinciplePotential Fold Increase in SolubilityConsiderations
pH Adjustment Ionization of this compound (assuming it has ionizable groups) increases its polarity.2-100Requires knowledge of this compound's pKa; may affect experimental conditions.
Co-solvents A water-miscible organic solvent reduces the polarity of the aqueous solution.10-1000The co-solvent must be compatible with the assay and not affect biological activity.[1][2][3]
Inclusion Complexation Encapsulation of the hydrophobic this compound molecule within a cyclodextrin.10-5000May alter the effective concentration of this compound available to interact with its target.[1]
Solid Dispersion Dispersing this compound in a hydrophilic carrier to improve wettability and dissolution rate.5-50Requires formulation development; may not be suitable for all experimental setups.[2]

Experimental Protocols

Protocol 1: Solubilization of this compound using pH Adjustment

This protocol is suitable if this compound has an ionizable functional group.

  • Determine the pKa of this compound: This can be predicted using software or determined experimentally.

  • Prepare a series of buffers: Prepare your experimental buffer at a range of pH values, typically spanning 2 pH units above and below the pKa.

  • Prepare a concentrated stock solution: Dissolve this compound in a small amount of an organic solvent like DMSO (e.g., 10 mM).

  • Dilute the stock solution: Dilute the this compound stock solution into each of the prepared buffers to your desired final concentration.

  • Assess solubility: Equilibrate the solutions for a set period (e.g., 24 hours) and then quantify the amount of dissolved this compound, for instance, by measuring the absorbance of the supernatant after centrifugation.

Protocol 2: Solubilization of this compound using a Co-solvent

This protocol is a common first-line approach for increasing the solubility of hydrophobic compounds.

  • Select a co-solvent: Common co-solvents include DMSO, ethanol, and PEG 400. The choice will depend on the tolerance of your experimental system.

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% of the chosen co-solvent.

  • Prepare a series of co-solvent/buffer solutions: Prepare your aqueous experimental buffer containing varying percentages of the co-solvent (e.g., 1%, 5%, 10%).

  • Dilute the stock solution: Add the this compound stock solution to the co-solvent/buffer mixtures to achieve the final desired concentration.

  • Evaluate the effect on your assay: Run a control experiment to ensure that the chosen concentration of the co-solvent does not interfere with your experimental results.

Frequently Asked Questions (FAQs)

Q1: At what concentration does this compound typically precipitate in standard phosphate-buffered saline (PBS)?

A1: While this can vary with the specific lot and purity of this compound, precipitation is often observed at concentrations above 10 µM in standard PBS (pH 7.4) when diluted from a DMSO stock. We recommend performing a solubility test in your specific buffer system.

Q2: Can I use sonication to help dissolve this compound?

A2: Yes, sonication can be a useful physical method to aid in the dissolution of this compound.[4] It can help break down larger particles and increase the surface area available for solvation. However, be mindful of potential heating and degradation of the compound with prolonged sonication. It is often used in conjunction with other methods like co-solvents.

Q3: My experiment is sensitive to organic solvents. What is the best alternative to using co-solvents?

A3: If your system cannot tolerate organic solvents, inclusion complexation with cyclodextrins is an excellent alternative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used to encapsulate hydrophobic drugs, thereby increasing their aqueous solubility. You will need to co-lyophilize this compound with HP-β-CD and then dissolve the resulting powder in your aqueous buffer.

Q4: How might the insolubility of this compound affect its apparent activity in my cellular assay?

A4: The insolubility of this compound can lead to an underestimation of its true potency (a higher IC50 value). This is because the actual concentration of dissolved, and therefore active, this compound is lower than the nominal concentration you added. The following diagram illustrates how insolubility can impact the experimental workflow and data interpretation.

start Prepare this compound Working Solution add Add to Cell Culture Medium start->add precipitate This compound Precipitates add->precipitate lower_conc Lower Effective Concentration precipitate->lower_conc Yes assay Perform Cellular Assay precipitate->assay No lower_conc->assay underestimate Underestimation of Potency (Higher IC50) assay->underestimate accurate Accurate Potency Measurement assay->accurate

Caption: Impact of this compound insolubility on cellular assay results.

Q5: this compound is a kinase inhibitor. Which signaling pathway does it target?

A5: this compound is designed as a potent inhibitor of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers. Specifically, it targets a key kinase in this cascade. The simplified pathway below illustrates the intended target of this compound.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation This compound This compound This compound->MEK

Caption: Simplified MAPK/ERK signaling pathway showing the target of this compound.

References

Technical Support Center: Optimizing FGA145 Incubation Time for Mpro Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of FGA145 incubation time in SARS-CoV-2 Main Protease (Mpro) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound with Mpro?

A1: For initial experiments, a pre-incubation time of 15-30 minutes at room temperature is recommended. This allows for the initial binding of this compound to the Mpro active site before initiating the enzymatic reaction by adding the substrate.[1]

Q2: Why is the pre-incubation step critical for a covalent inhibitor like this compound?

A2: this compound is a covalent inhibitor, meaning it forms a chemical bond with the target enzyme, Mpro.[2][3] This process is time-dependent. The initial interaction is a non-covalent binding event, followed by the formation of a covalent bond. A pre-incubation period allows for this covalent bond to form, leading to a more accurate measurement of the inhibitor's potency.

Q3: My IC50 value for this compound is higher than expected. Could incubation time be a factor?

A3: Yes, insufficient incubation time is a common reason for observing a higher-than-expected IC50 value for covalent inhibitors. Since the inhibition is time-dependent, a short incubation may not allow the covalent bond formation to reach equilibrium, resulting in an underestimation of the inhibitor's true potency. We recommend performing a time-dependency test to find the optimal incubation time.

Q4: How do I perform a time-dependency test to optimize the incubation time?

A4: To determine the optimal incubation time, you can perform a matrix experiment where you test a range of this compound concentrations against different pre-incubation times (e.g., 0, 15, 30, 60, and 120 minutes) before adding the substrate. The IC50 value should decrease with longer incubation times until it reaches a plateau. The point at which the IC50 value stabilizes is the optimal incubation time for your assay conditions.

Q5: My results are not reproducible. Can incubation time variability be the cause?

A5: Absolutely. Inconsistent incubation times between experiments can be a significant source of variability. For covalent inhibitors, even small differences in the pre-incubation period can lead to noticeable changes in the measured IC50. It is crucial to maintain a consistent and accurately timed incubation step for all wells and all experiments to ensure reproducibility.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High IC50 Value Inadequate incubation time for covalent bond formation.Perform a time-dependency experiment. Increase the pre-incubation time of this compound with Mpro to allow the reaction to reach equilibrium. Test a range of incubation times (e.g., 30, 60, 120 minutes) to determine the optimal duration.
Degradation of this compound or Mpro.Ensure proper storage and handling of both the compound and the enzyme. Prepare fresh solutions for each experiment.
Poor Reproducibility Inconsistent incubation timing across wells or experiments.Use a multichannel pipette for simultaneous addition of reagents and a precise timer for the incubation step. Ensure all wells are incubated for the exact same duration.
Temperature fluctuations during incubation.Maintain a constant and controlled temperature throughout the incubation and assay procedure.
No Inhibition Observed Incorrect assay setup.Verify the concentrations of all reagents (Mpro, this compound, substrate), the buffer composition, and the detection method. Include positive and negative controls in your assay plate.
Inactive this compound or Mpro.Test the activity of Mpro with a known inhibitor and verify the integrity of the this compound stock solution.

Quantitative Data

The potency of a covalent inhibitor like this compound is dependent on the pre-incubation time with the target enzyme. As the incubation time increases, the IC50 value is expected to decrease until the binding equilibrium is reached.

Table 1: Representative Data of IC50 Values for a Covalent Mpro Inhibitor at Different Pre-incubation Times.

Pre-incubation Time (minutes)IC50 (µM)
015.2
158.5
304.1
602.3
1202.2

Note: This is representative data to illustrate the trend. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol: Optimization of this compound Incubation Time in a FRET-based Mpro Inhibition Assay

This protocol outlines the steps to determine the optimal pre-incubation time for this compound with Mpro.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT).
  • Mpro Solution: Dilute recombinant Mpro to the desired working concentration in the assay buffer.
  • This compound Solution: Prepare a stock solution of this compound in DMSO and create a serial dilution series to cover a range of concentrations.
  • FRET Substrate Solution: Prepare the fluorogenic substrate at the appropriate concentration in the assay buffer.

2. Assay Procedure:

  • In a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted this compound or DMSO (for controls) to the appropriate wells.
  • Add the Mpro solution to all wells except the no-enzyme control wells.
  • Mix gently and incubate the plate at room temperature for different time points (e.g., 0, 15, 30, 60, and 120 minutes). Use a separate plate or section of a plate for each time point.
  • After the designated incubation time, initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
  • Immediately place the plate in a fluorescence plate reader and monitor the change in fluorescence intensity over time (kinetic read).

3. Data Analysis:

  • Calculate the initial reaction rates (slopes) from the linear portion of the kinetic curves.
  • For each pre-incubation time point, plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Determine the IC50 value for each incubation time by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
  • Plot the IC50 values against the pre-incubation time. The optimal incubation time is the point at which the IC50 value no longer significantly decreases.

Visualizations

Mpro_Inhibition_Pathway Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Mpro Mpro (Main Protease) Polyproteins->Mpro Autocatalytic cleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage of Polyproteins Viral_Replication Viral Replication Functional_Proteins->Viral_Replication This compound This compound (Covalent Inhibitor) This compound->Mpro Inhibition Incubation_Time_Optimization_Workflow Start Start: Prepare Reagents Dispense_Inhibitor Dispense this compound serial dilutions and controls into 384-well plate Start->Dispense_Inhibitor Add_Enzyme Add Mpro to all wells (except no-enzyme control) Dispense_Inhibitor->Add_Enzyme Incubate Pre-incubate at various time points (0, 15, 30, 60, 120 min) Add_Enzyme->Incubate Add_Substrate Initiate reaction by adding FRET substrate Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Analyze_Data Calculate initial rates and % inhibition Measure_Fluorescence->Analyze_Data Determine_IC50 Determine IC50 for each incubation time Analyze_Data->Determine_IC50 Plot_IC50_vs_Time Plot IC50 vs. incubation time to find optimal time Determine_IC50->Plot_IC50_vs_Time End End: Optimal Incubation Time Determined Plot_IC50_vs_Time->End

References

How to prevent FGA145 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FGA145. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: My this compound protein levels are consistently low in my cell lysates. What could be the primary cause?

A1: Low levels of this compound are often due to rapid degradation, which can occur both during and after cell lysis. A primary suspect is the ubiquitin-proteasome pathway, a major cellular system for protein degradation.[1][2][3] We recommend working quickly and at low temperatures (4°C) during all extraction steps and adding a protease and proteasome inhibitor cocktail to your lysis buffer.

Q2: What is the ubiquitin-proteasome pathway and how does it affect this compound?

A2: The ubiquitin-proteasome pathway is a multi-step enzymatic process that tags proteins for degradation.[3] An E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase work in concert to attach a chain of ubiquitin molecules to the target protein (in this case, this compound). This polyubiquitin chain acts as a signal for the 26S proteasome, a large protein complex, to recognize, unfold, and degrade this compound into small peptides.

Q3: How can I experimentally determine if this compound is degraded by the proteasome?

A3: A common method is to treat your cells with a proteasome inhibitor, such as MG132 or bortezomib, prior to lysis. If this compound is a substrate for the proteasome, you should observe an accumulation of the protein in treated cells compared to untreated controls. This can be visualized by Western blotting.

Q4: Are there alternatives to proteasome inhibitors for stabilizing this compound?

A4: While proteasome inhibitors are very effective, you can also employ other strategies. Working at low temperatures (e.g., on ice) and adding a broad-spectrum protease inhibitor cocktail to your buffers can prevent degradation by other proteases.[4] Additionally, ensuring your protein is in a buffer with an optimal pH and appropriate salt concentrations can help maintain its stability.

Q5: I am performing a cycloheximide chase assay to determine the half-life of this compound. What should I consider?

A5: A cycloheximide chase assay is an excellent method for determining protein half-life.[1][5][6] Cycloheximide blocks protein synthesis, allowing you to monitor the decay of existing this compound over time. Key considerations include using an appropriate concentration of cycloheximide for your cell line, selecting a time course that will capture the degradation of this compound, and including a stable loading control in your Western blot analysis. To confirm proteasomal degradation, you can perform the assay in the presence and absence of a proteasome inhibitor like MG132.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no this compound signal on Western blot 1. Rapid protein degradation during sample preparation.2. Insufficient protein loading.3. Low expression of this compound in the chosen cell line.1. Add protease and proteasome inhibitors to your lysis buffer and keep samples on ice.2. Increase the amount of total protein loaded per lane (e.g., to 30-50 µg).3. Confirm this compound expression levels in your cell line using qPCR or by treating with a proteasome inhibitor to see if the protein accumulates.
Multiple bands or a smear below the expected size of this compound 1. Proteolytic degradation of this compound.2. Non-specific antibody binding.1. Use fresh lysis buffer with a potent protease and proteasome inhibitor cocktail.2. Optimize your Western blot protocol, including antibody concentration and washing steps.
Inconsistent this compound levels between replicates 1. Variable time on ice or at room temperature during sample preparation.2. Inconsistent cell lysis.3. Pipetting errors.1. Standardize all incubation times and temperatures.2. Ensure complete and consistent cell lysis, for example, by sonication.3. Use calibrated pipettes and careful technique.
This compound levels do not increase after treatment with a proteasome inhibitor 1. This compound may not be primarily degraded by the proteasome.2. The inhibitor concentration or treatment time may be insufficient.3. The inhibitor may be inactive.1. Consider other degradation pathways, such as lysosomal degradation, and use appropriate inhibitors (e.g., chloroquine).2. Perform a dose-response and time-course experiment to optimize inhibitor treatment.3. Use a fresh stock of the inhibitor and include a positive control for proteasome inhibition (e.g., a known short-lived protein like p53).

Data Presentation

The following table provides representative data on the effect of the proteasome inhibitor MG132 on the stability of a protein degraded by the ubiquitin-proteasome pathway, which can be used as a reference for expected results with this compound. The data is based on a study of p53 protein stability.[1][2]

Treatment Condition Protein Half-life (minutes) Fold Increase in Half-life
Control (DMSO) 331.0
MG132 (10 µM) > 120> 3.6

This data illustrates a significant increase in the half-life of a proteasome substrate upon inhibitor treatment.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates to Minimize this compound Degradation

Materials:

  • Cell culture plates with adherent cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (or other suitable lysis buffer)

  • Protease Inhibitor Cocktail (e.g., 100X stock)

  • Proteasome Inhibitor (e.g., MG132, 10 mM stock in DMSO)

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge (refrigerated at 4°C)

Procedure:

  • Place cell culture plates on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Prepare fresh lysis buffer on ice. For each 1 mL of lysis buffer, add 10 µL of 100X Protease Inhibitor Cocktail and 1 µL of 10 mM MG132 (final concentration 10 µM).

  • Add the prepared lysis buffer to the plate (e.g., 200 µL for a 6 cm dish).

  • Incubate the plate on ice for 5 minutes.

  • Scrape the cells from the plate using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • The samples are now ready for downstream applications like Western blotting. For long-term storage, store at -80°C.

Protocol 2: Cycloheximide (CHX) Chase Assay to Determine this compound Half-life

Materials:

  • Cells expressing this compound

  • Complete cell culture medium

  • Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

  • Proteasome inhibitor (e.g., MG132, 10 mM stock in DMSO) - for control experiments

  • Cell lysis buffer and reagents (as in Protocol 1)

  • Equipment for Western blotting

Procedure:

  • Seed cells in multiple wells or plates to have a separate sample for each time point.

  • The next day, treat the cells with CHX at a final concentration of 10-100 µg/mL (optimize for your cell line). For a control experiment to confirm proteasomal degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding CHX.

  • Harvest the cells at various time points after adding CHX (e.g., 0, 30, 60, 120, 240 minutes). The "0" time point should be harvested immediately after adding CHX.

  • At each time point, wash the cells with ice-cold PBS and lyse them using the procedure described in Protocol 1.

  • Normalize the total protein concentration for all samples.

  • Analyze the this compound protein levels at each time point by Western blotting. Also, probe for a stable loading control (e.g., GAPDH or β-actin).

  • Quantify the band intensities for this compound and the loading control.

  • Calculate the relative this compound protein level at each time point (normalized to the loading control and relative to the 0 time point).

  • Plot the relative this compound level against time to determine the half-life (the time at which the protein level is reduced by 50%).

Visualizations

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 This compound This compound Protein E3->this compound Substrate Recognition Poly_Ub_this compound Poly-ubiquitinated This compound E3->Poly_Ub_this compound Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation This compound->Poly_Ub_this compound Poly-ubiquitination Poly_Ub_this compound->Proteasome Targeting

Caption: The Ubiquitin-Proteasome Pathway for this compound degradation.

Experimental_Workflow start Start: Low this compound Signal inhibit Treat cells with Proteasome Inhibitor (e.g., MG132) start->inhibit lyse Prepare cell lysates with Protease/Proteasome Inhibitors inhibit->lyse wb Western Blot for this compound lyse->wb quantify Quantify Band Intensity wb->quantify chx Perform Cycloheximide Chase Assay quantify->chx half_life Determine this compound Half-life chx->half_life

Caption: Workflow for assessing this compound stability and degradation.

Troubleshooting_Tree start Low this compound Signal on Western Blot check_inhibitors Are protease/proteasome inhibitors being used? start->check_inhibitors add_inhibitors Add inhibitor cocktail to lysis buffer. check_inhibitors->add_inhibitors No check_loading Is protein loading sufficient (20-30µg)? check_inhibitors->check_loading Yes optimized Problem Solved add_inhibitors->optimized increase_loading Increase protein load. check_loading->increase_loading No check_expression Does the cell line express this compound? check_loading->check_expression Yes increase_loading->optimized confirm_expression Confirm with qPCR or use a positive control cell line. check_expression->confirm_expression No check_expression->optimized Yes confirm_expression->optimized

Caption: Troubleshooting decision tree for low this compound signal.

References

FGA145 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of FGA145 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and what are its known off-target effects?

This compound is a potent and selective inhibitor of Kinase X. However, like many kinase inhibitors, it can exhibit off-target activity, particularly at higher concentrations. These off-target interactions can lead to unforeseen cellular responses, toxicity, and confounding experimental results. Minimizing these effects is crucial for accurate research outcomes.

Q2: What is the recommended concentration range for using this compound in cellular assays?

The optimal concentration of this compound depends on the specific cell type and assay conditions. It is highly recommended to perform a dose-response curve to determine the EC50 or IC50 in your particular system. As a general guideline, using concentrations significantly above the on-target IC50 increases the likelihood of off-target binding.

Q3: What are some common strategies to minimize the off-target effects of this compound?

Several strategies can be employed to mitigate off-target effects:

  • Concentration Optimization: Use the lowest possible concentration of this compound that still produces the desired on-target effect.

  • Use of Controls: Include both positive and negative controls in your experimental design to distinguish between on-target, off-target, and other non-specific effects.

  • Cell Line Selection: Whenever possible, use cell lines that have been validated for the expression and functionality of the target pathway.

  • Orthogonal Assays: Confirm your findings using multiple, independent assay methodologies to ensure the robustness of your results.

Q4: How can I experimentally assess the off-target profile of this compound?

A comprehensive approach to understanding the off-target profile of this compound involves several experimental methods:

  • Kinase Profiling: Screen this compound against a large panel of kinases to identify potential off-target interactions. This provides a broad overview of the inhibitor's selectivity.

  • Cell-Based Viability Assays: Assess the general cytotoxicity of this compound across various cell lines. This can serve as an initial indicator of potential off-target effects.

  • Chemoproteomics: Employ techniques like activity-based protein profiling (ABPP) to identify the direct binding targets of this compound within the cellular proteome.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell toxicity observed at expected on-target effective concentrations. This compound may have significant off-target cytotoxic effects in your cell line.Perform a dose-response cell viability assay to determine the CC50 (half-maximal cytotoxic concentration). Use this compound at a concentration well below the CC50. Consider using a different cell line with lower sensitivity to this compound's off-target effects.
Inconsistent or unexpected downstream signaling effects. This compound

Interpreting unexpected results with FGA145

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FGA145. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Kinase X. It functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates essential for the "Cell Proliferation Pathway."

Q2: I am not observing the expected decrease in cell proliferation after this compound treatment. What are the possible causes?

Several factors could contribute to a lack of efficacy. These include, but are not limited to:

  • Sub-optimal concentration: The effective concentration of this compound can vary between cell lines.

  • Cell line resistance: The target, Kinase X, may not be expressed or may be mutated in your cell line.

  • Drug inactivity: Improper storage or handling may have compromised the compound's activity.

  • Experimental artifacts: Issues with the proliferation assay itself could be the source of the problem.

Q3: My cells are showing signs of toxicity at concentrations where I don't expect to see an effect. What could be happening?

Unexpected toxicity can be a result of off-target effects, where this compound interacts with other cellular components. It is also possible that the vehicle used to dissolve this compound is causing toxicity at higher concentrations. We recommend running a vehicle-only control to rule out this possibility.

Troubleshooting Guides

Issue 1: Absence of Expected Phenotypic Effect (e.g., No decrease in cell proliferation)

If you are not observing the expected anti-proliferative effects of this compound, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Lack of Efficacy start Start: No observed effect of this compound on proliferation q1 Is the this compound concentration appropriate? start->q1 dose_response Perform a dose-response experiment (e.g., 0.1 nM to 10 µM) q1->dose_response No q2 Is Kinase X expressed and active in your cell line? q1->q2 Yes a1_yes Yes a1_no No dose_response->q2 western_blot Validate Kinase X expression and phosphorylation of downstream target (Substrate Y) via Western Blot q2->western_blot Unsure select_cell_line Select a cell line with validated Kinase X expression q2->select_cell_line No q3 Is this compound active? q2->q3 Yes a2_yes Yes a2_no No western_blot->q3 end_success Problem Resolved select_cell_line->end_success positive_control Test this compound in a validated positive control cell line (e.g., Cell Line A) q3->positive_control Unsure new_aliquot Use a fresh aliquot of this compound and repeat the experiment q3->new_aliquot No end_contact Contact Technical Support q3->end_contact Yes a3_yes Yes a3_no No positive_control->end_success new_aliquot->end_success

Troubleshooting workflow for lack of this compound efficacy.

Experimental Protocol: Western Blot for Kinase X Activity

  • Cell Lysis:

    • Treat cells with the desired concentration of this compound or vehicle control for the specified time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against total Kinase X and phosphorylated Substrate Y overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Issue 2: Unexpected Cell Toxicity

If you observe significant cell death at concentrations that should be well-tolerated, consider the possibility of off-target effects.

G cluster_1 Investigating Off-Target Effects start Start: Unexpected cell toxicity observed with this compound q1 Is the vehicle control non-toxic? start->q1 vehicle_control Run a dose-response of the vehicle (e.g., DMSO) alone q1->vehicle_control Unsure q2 Is toxicity correlated with Kinase X inhibition? q1->q2 Yes end_vehicle Toxicity is due to the vehicle q1->end_vehicle No a1_yes Yes a1_no No vehicle_control->end_vehicle rescue_exp Perform a rescue experiment by overexpressing a drug-resistant mutant of Kinase X q2->rescue_exp Unsure off_target_screen Consider a broader off-target screening approach (e.g., kinome scan) q2->off_target_screen No end_on_target Toxicity is likely an on-target effect in this cell model q2->end_on_target Yes a2_yes Yes a2_no No end_off_target Toxicity is likely due to off-target effects rescue_exp->end_off_target No rescue rescue_exp->end_on_target Rescue observed off_target_screen->end_off_target

Workflow for investigating unexpected toxicity of this compound.

Data Presentation

Table 1: this compound IC50 Values in Various Cell Lines

Cell LineKinase X Expression (Relative Units)This compound IC50 (nM)Notes
Cell Line A1.250Sensitive
Cell Line B0.1>10,000Resistant
Cell Line C0.8250Moderately Sensitive
Cell Line D1.545Sensitive

Table 2: Troubleshooting Checklist and Expected Outcomes

Experimental StepParameter MeasuredExpected Outcome with Active this compoundPotential Issue if Outcome is Not Met
Western Blotp-Substrate Y levelsDose-dependent decreaseInactive this compound, resistant cell line
Cell Viability Assay% Viable CellsDose-dependent decreaseAssay interference, resistant cell line
Vehicle Control% Viable CellsNo significant changeVehicle toxicity
Positive Control Cell LineThis compound IC50Within expected range (e.g., 40-60 nM)Inactive this compound

Signaling Pathway

G cluster_2 This compound Mechanism of Action gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor kinase_x Kinase X receptor->kinase_x Activates substrate_y Substrate Y kinase_x->substrate_y Phosphorylates (p-Substrate Y) proliferation Cell Proliferation substrate_y->proliferation This compound This compound This compound->kinase_x Inhibits

Simplified signaling pathway showing the inhibitory action of this compound.

FGA145 cytotoxicity assessment and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

FGA145 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing and mitigating the cytotoxic effects of this compound, a novel kinase inhibitor. The following resources include troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is designed to inhibit a specific kinase involved in tumor proliferation. However, at higher concentrations, it exhibits off-target effects, primarily causing mitochondrial dysfunction. This leads to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and subsequent activation of the intrinsic apoptotic pathway.

Q2: I'm observing a significant difference in cytotoxicity between my MTT assay and a membrane integrity assay (like LDH release). Why is this happening?

A2: This discrepancy is common and highlights the importance of using multiple assays to assess cell health.[1]

  • MTT Assay: This assay measures metabolic activity, which is heavily dependent on mitochondrial function.[1][2] Since this compound's primary off-target effect is mitochondrial toxicity, the MTT assay is highly sensitive to its cytotoxic effects, often showing a decrease in viability at lower concentrations.[3]

  • LDH Assay: This assay measures the release of lactate dehydrogenase from cells with compromised plasma membranes, which is a marker of late-stage apoptosis or necrosis.[4] The difference you observe is because this compound may reduce metabolic activity and induce early apoptosis (affecting MTT results) long before causing the loss of membrane integrity (affecting LDH results).

Q3: What are the recommended starting concentrations for in vitro cytotoxicity testing with this compound?

A3: For initial screening, it is recommended to use a broad concentration range, typically from 0.01 µM to 100 µM, in a semi-logarithmic dilution series. This will help establish an approximate IC50 value and determine the dynamic range of the compound's cytotoxic effects.

Q4: How can I mitigate the off-target mitochondrial effects of this compound in my experiments?

A4: To reduce off-target mitochondrial toxicity, consider co-treatment with mitochondrial-protective agents. Antioxidants such as N-acetylcysteine (NAC) or MitoQ can help scavenge ROS and may alleviate some of the cytotoxic effects. It is crucial to include appropriate controls to ensure these agents do not interfere with the on-target effects of this compound.

Troubleshooting Guides

Problem 1: High Variability in Cell Viability Assay Results

High variability between replicate wells or experiments can obscure the true effect of this compound.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and a consistent plating technique. Allow cells to adhere and recover for 24 hours before adding the compound.[5][6]
Edge Effects in Plates Evaporation from wells on the plate's perimeter can concentrate media components and the compound. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media.
Compound Precipitation At high concentrations, this compound may precipitate, leading to inaccurate results.[7] Visually inspect the wells under a microscope for precipitates. If observed, consider using a lower top concentration or a different solvent system (with appropriate vehicle controls).
Contamination Mycoplasma or bacterial contamination can significantly alter cellular metabolism and response to treatment.[6] Regularly test cell stocks for contamination.
Problem 2: Unexpected U-Shaped Dose-Response Curve

An unexpected increase in viability at the highest concentrations of this compound can be an artifact.

Potential Cause Recommended Solution
Compound Interference with Assay Chemistry This compound may directly reduce the viability reagent (e.g., MTT, resazurin) at high concentrations, independent of cell metabolism, causing a false positive signal.[7]
Solution: Run a cell-free control experiment. Prepare a plate with media and the same concentrations of this compound, add the viability reagent, and measure the signal. If a signal is detected, this indicates direct chemical interference. Consider using an alternative assay that measures a different aspect of cell health, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time impedance-based assay.[4][8]
Compound Color or Fluorescence If this compound is colored or fluorescent, it can interfere with absorbance or fluorescence-based readouts.
Solution: Measure the background signal from wells containing the compound in media alone and subtract this from the experimental values.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound across different human cancer cell lines and cytotoxicity assays after a 48-hour treatment period.

Table 1: this compound IC50 Values (µM) by Cell Line and Assay Type

Cell LineMTT Assay (Metabolic Activity)LDH Release Assay (Membrane Integrity)Annexin V/PI Assay (Apoptosis)
A549 (Lung Carcinoma)12.5> 10015.2
MCF-7 (Breast Carcinoma)8.985.410.5
DU145 (Prostate Carcinoma)15.3> 10018.9
HepG2 (Hepatocellular Carcinoma)5.265.76.8

Data represents the mean from n=3 independent experiments.

Visualizations and Workflows

This compound Mechanism of Action Pathway

FGA145_Pathway cluster_cell Cell This compound This compound TargetKinase Target Kinase This compound->TargetKinase On-Target Inhibition Mitochondrion Mitochondrion This compound->Mitochondrion Off-Target Effect Proliferation Cell Proliferation TargetKinase->Proliferation MMP MMP (ΔΨm) Collapse Mitochondrion->MMP Apoptosis Apoptosis BaxBcl2 Bax/Bcl-2 Ratio ↑ CytoC Cytochrome c Release BaxBcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis MMP->BaxBcl2

Caption: this compound's dual mechanism: on-target kinase inhibition and off-target mitochondrial toxicity.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start: Prepare Cell Cultures treat Treat cells with this compound dose-response series (e.g., 0.01 - 100 µM for 24-72h) start->treat screen Primary Screening: Metabolic Assay (e.g., MTT/XTT) treat->screen confirm Secondary Confirmation: Membrane Integrity Assay (e.g., LDH) screen->confirm Cytotoxicity Observed mechanistic Mechanistic Assays confirm->mechanistic Results Correlate apoptosis Apoptosis Assay (Annexin V/PI by Flow Cytometry) mechanistic->apoptosis mmp Mitochondrial Membrane Potential (e.g., JC-1 Assay) mechanistic->mmp ros ROS Production Assay (e.g., DCFDA) mechanistic->ros analyze Data Analysis: Calculate IC50, Compare Assays apoptosis->analyze mmp->analyze ros->analyze end End: Conclude Cytotoxicity Profile analyze->end

Caption: A stepwise workflow for comprehensive assessment of this compound-induced cytotoxicity.

Troubleshooting Logic for Inconsistent Viability Data

Troubleshooting_Tree start Inconsistent Cytotoxicity Data Observed q_variability Is there high variability between replicates? start->q_variability sol_variability Check cell seeding, edge effects, and potential contamination. q_variability->sol_variability Yes q_u_shape Is there a U-shaped dose-response curve? q_variability->q_u_shape No sol_variability->q_u_shape sol_u_shape Perform cell-free assay to check for compound interference. q_u_shape->sol_u_shape Yes q_discrepancy Do different assay types (e.g., MTT vs. LDH) give discrepant IC50 values? q_u_shape->q_discrepancy No sol_u_shape->q_discrepancy sol_discrepancy This is expected. This compound affects metabolism (MTT) before membrane integrity (LDH). Analyze apoptosis timing. q_discrepancy->sol_discrepancy Yes end Refined Understanding of this compound Effect q_discrepancy->end No sol_discrepancy->end

Caption: A decision tree to troubleshoot common issues in this compound cytotoxicity experiments.

Experimental Protocols

Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10]

  • Cell Preparation: Plate cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration. Include untreated (negative) and positive control (e.g., staurosporine-treated) wells.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).[10]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Protocol 2: JC-1 Mitochondrial Membrane Potential (MMP) Assay

This assay uses the JC-1 dye to measure the mitochondrial membrane potential, which is a key indicator of mitochondrial health.

  • Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight. Treat cells with this compound and include an untreated control and a positive control for depolarization (e.g., CCCP).[11]

  • JC-1 Staining Solution: Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.[12][13]

  • Staining: Remove the treatment media from the wells and add 100 µL of the JC-1 working solution to each well.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[12][13]

  • Washing: After incubation, carefully remove the staining solution and wash the cells twice with 100 µL of pre-warmed Assay Buffer.

  • Analysis: Measure fluorescence using a plate reader.

    • Red Fluorescence (J-aggregates): Ex/Em ~585/590 nm (indicates healthy, polarized mitochondria).

    • Green Fluorescence (J-monomers): Ex/Em ~514/529 nm (indicates unhealthy, depolarized mitochondria).

  • Data Interpretation: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates mitochondrial depolarization.[14]

References

Improving the potency of FGA145 in antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FGA145. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in antiviral assays. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic peptidyl nitroalkene that acts as an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease.[1] The viral Mpro is a cysteine protease crucial for the replication of the virus. This compound works by forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby inhibiting its enzymatic activity.[1] This inhibition prevents the processing of viral polyproteins, which is an essential step in the viral life cycle.[1] this compound has also demonstrated inhibitory activity against human cathepsin L, suggesting it may have multi-target potential.[1]

Q2: What is the reported in vitro potency of this compound?

In a study using Huh-7-ACE2 cells infected with SARS-CoV-2, this compound exhibited an EC50 (half-maximal effective concentration) of 11.7 µM.[1] The cytotoxicity of this compound was low, with a CC50 (half-maximal cytotoxic concentration) greater than 100 µM in the same cell line.[1]

Q3: What are the primary applications of this compound in research?

This compound is primarily used as a research tool for studying the inhibition of the SARS-CoV-2 main protease. It can be used as a reference compound in the development of novel Mpro inhibitors and for validating antiviral screening assays. Its potential as a multi-target inhibitor also makes it useful for investigating the roles of both viral and host proteases in viral infection.[1]

Troubleshooting Guide

Q4: Why is the observed potency (EC50) of this compound in my assay significantly lower than the published value?

Several factors can contribute to lower than expected potency. Consider the following troubleshooting steps:

  • Compound Integrity and Purity: Ensure the purity and integrity of your this compound stock. Impurities can interfere with the assay. It is advisable to verify the compound's identity and purity using analytical methods like HPLC-MS.

  • Assay System and Cell Line: The choice of cell line can significantly impact antiviral potency results.[2] Factors such as the level of ACE2 receptor expression, endogenous protease activity, and the cell's metabolic state can all play a role. The original potency was determined in Huh-7-ACE2 cells.[1] Using a different cell line may yield different results.

  • Viral Titer and Multiplicity of Infection (MOI): The amount of virus used in the assay is critical. A high MOI might overwhelm the inhibitory capacity of the compound at lower concentrations. It is important to use a standardized and validated viral stock and a consistent MOI for all experiments.[3]

  • Drug-Protein Interactions in Media: Components in the cell culture medium, such as serum proteins, can bind to the compound and reduce its effective concentration. Consider reducing the serum percentage during the drug treatment period, if compatible with cell health.

  • Incubation Time: The duration of drug exposure can influence the observed potency. Optimize the incubation time to allow for sufficient viral replication in the control group while maximizing the inhibitory effect of this compound.

Q5: I am observing high variability in my results between experiments. What are the common causes?

High variability can compromise the reliability of your data. Here are some common sources of variability and how to address them:

  • Cell Culture Conditions: Inconsistent cell passage numbers, confluency at the time of infection, and variations in media composition can all contribute to variability. Maintain a strict cell culture protocol.

  • Pipetting Accuracy: Inaccurate pipetting of the compound, virus, or cells can lead to significant errors. Ensure your pipettes are calibrated and use appropriate techniques, especially for serial dilutions.

  • Edge Effects in Assay Plates: Cells in the outer wells of a microplate can behave differently due to temperature and evaporation gradients. To minimize edge effects, avoid using the outermost wells for experimental data or fill them with a buffer or medium.

  • Assay Readout Consistency: Ensure that the method used to quantify viral activity (e.g., RT-qPCR, plaque assay, or reporter gene expression) is performed consistently and that the instruments are properly calibrated.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound and its analogs against SARS-CoV-2 in Huh-7-ACE2 cells.

CompoundEC50 (µM)[1]CC50 (µM)[1]Selectivity Index (SI = CC50/EC50)
This compound 11.7>100>8.5
FGA146 0.9>100>111.1
FGA147 1.9>100>52.6

Experimental Protocols

Protocol: SARS-CoV-2 Viral Yield Reduction Assay

This protocol describes a common method for determining the antiviral efficacy of a compound by measuring the reduction in viral RNA production in infected cells.

Materials:

  • Huh-7-ACE2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • SARS-CoV-2 viral stock of known titer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • RNA extraction kit

  • RT-qPCR reagents for SARS-CoV-2 (e.g., targeting the E or N gene) and an internal control gene (e.g., RNase P)[4]

Procedure:

  • Cell Seeding: Seed Huh-7-ACE2 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection (e.g., 2 x 10^4 cells per well). Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range might be from 100 µM down to 0.1 µM. Also, prepare a vehicle control (e.g., 0.5% DMSO in medium).

  • Drug Treatment and Infection:

    • Carefully remove the old medium from the cells.

    • Add the prepared this compound dilutions and vehicle control to the respective wells.

    • Immediately add the SARS-CoV-2 viral stock at a pre-determined MOI (e.g., 0.01) to all wells except for the mock-infected control wells.[3]

  • Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2 to allow for viral replication. The exact time should be optimized for the specific cell line and virus strain.

  • RNA Extraction:

    • After incubation, carefully collect the cell supernatant or lyse the cells directly in the wells according to the RNA extraction kit's protocol.

    • Extract total RNA from each well.

  • RT-qPCR Analysis:

    • Perform one-step or two-step RT-qPCR using primers and probes specific for a SARS-CoV-2 gene and an internal host gene.

    • Quantify the viral RNA levels in each sample.

  • Data Analysis:

    • Normalize the viral RNA levels to the internal control gene.

    • Calculate the percentage of viral inhibition for each this compound concentration relative to the vehicle control.

    • Use a non-linear regression analysis to fit the dose-response curve and determine the EC50 value.

Visualizations

FGA145_Mechanism_of_Action cluster_virus SARS-CoV-2 Life Cycle Entry 1. Viral Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Polyproteins Uncoating->Translation Proteolysis 4. Polyprotein Cleavage (by Mpro/3CLpro) Translation->Proteolysis Replication 5. RNA Replication Proteolysis->Replication Assembly 6. Viral Assembly Replication->Assembly Release 7. Virus Release Assembly->Release This compound This compound This compound->Proteolysis Inhibits

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound.

Antiviral_Assay_Workflow cluster_workflow Potency Determination Workflow A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of this compound A->B C 3. Treat Cells & Infect with Virus (defined MOI) B->C D 4. Incubate (24-48h) C->D E 5. Quantify Viral Load (e.g., RT-qPCR) D->E F 6. Data Analysis (Dose-Response Curve) E->F G 7. Determine EC50 F->G

Caption: General experimental workflow for determining the EC50 of this compound.

References

FGA145 assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the FGA145 assay, a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of Fibrinogen Alpha Chain (FGA).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a competitive inhibition ELISA. The microplate is pre-coated with human FGA. During the assay, FGA in the sample or standard competes with a fixed amount of horseradish peroxidase (HRP)-conjugated antibody for binding to the pre-coated FGA. The unbound components are washed away, and a substrate solution is added. The resulting color development is inversely proportional to the amount of FGA in the sample. The concentration of FGA is determined by comparing the optical density of the samples to the standard curve.[1]

Q2: What is the typical detection range and sensitivity of an FGA assay?

The typical detection range for a human FGA ELISA kit is between 0.94 µg/ml and 60 µg/ml. The sensitivity, or lower limit of detection (LLD), is generally less than 0.47 µg/ml.[1]

Q3: What are the common causes of high variability in ELISA results?

High variability in ELISA results can stem from several factors, including inconsistent pipetting technique, temperature fluctuations across the plate, improper washing, and variability in incubation times. It is also crucial to ensure that all reagents are properly reconstituted and at room temperature before use.

Q4: How can I minimize inter-assay and intra-assay variability?

To minimize intra-assay variability (precision within an assay), it is recommended to run all samples and standards in duplicate or triplicate.[2] For inter-assay variability (precision between assays), using the same lot of reagents, adhering strictly to the protocol, and calibrating pipettes regularly are crucial steps. A coefficient of variation (CV) of less than 8% for intra-assay precision and less than 10% for inter-assay precision is generally considered acceptable.[1]

Troubleshooting Guide

High Background
Possible Cause Recommended Solution
Insufficient washingIncrease the number of washes or the soaking time between washes. Ensure all wells are completely filled and emptied during each wash step.
Contaminated reagents or bufferUse fresh, sterile reagents and buffers. Ensure proper storage conditions are maintained.
Over-incubationAdhere strictly to the recommended incubation times in the protocol.
High concentration of detection antibodyOptimize the concentration of the HRP-conjugated antibody.
Low Signal or No Color Development
Possible Cause Recommended Solution
Inactive reagentsEnsure all reagents are within their expiration date and have been stored correctly. Allow reagents to come to room temperature before use.
Insufficient incubation timeFollow the protocol's recommended incubation times for each step.
Improper standard curve preparationDouble-check the dilution calculations and ensure accurate pipetting when preparing the standard curve.
Incompatible sample matrixThe sample may contain interfering substances. Consider performing a spike-and-recovery experiment to assess matrix effects.
Poor Standard Curve
Possible Cause Recommended Solution
Pipetting errors during standard dilutionUse calibrated pipettes and fresh tips for each dilution. Mix each standard thoroughly before the next dilution.
Incorrect reconstitution of standardsEnsure the standard is fully dissolved in the correct volume of diluent as specified in the protocol.
Plate reader settings are incorrectVerify that the correct wavelength (e.g., 450 nm) is being used for detection.[2]
Improper plate washingEnsure thorough and consistent washing across all wells of the plate.
High Coefficient of Variation (CV%)
Possible Cause Recommended Solution
Inconsistent pipettingUse calibrated pipettes and ensure consistent technique for all wells.
Temperature gradients across the plateEnsure the plate is incubated in a stable temperature environment and away from drafts. Allow the plate to equilibrate to room temperature before adding reagents.
Edge effectsAvoid using the outermost wells of the plate if edge effects are suspected. Fill the outer wells with buffer or water.
Partial drying of wellsDo not allow the wells to dry out at any point during the assay.[2]

Experimental Protocols

Standard this compound ELISA Protocol
  • Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

  • Standard and Sample Addition : Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.

  • HRP-Conjugate Addition : Immediately add 50 µL of HRP-conjugated antibody to each well.

  • Incubation : Gently tap the plate to mix and incubate for 60 minutes at 37°C.

  • Washing : Aspirate the liquid from each well and wash three times with 200 µL of wash buffer per well.

  • Substrate Addition : Add 90 µL of TMB substrate solution to each well.

  • Incubation : Incubate for 20 minutes at 37°C in the dark.

  • Stop Reaction : Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate : Read the optical density at 450 nm within 5 minutes of adding the stop solution.

  • Calculation : Calculate the concentration of FGA in the samples by interpolating from the standard curve.

Signaling Pathways and Workflows

Fibrinogen, the precursor to fibrin, plays a crucial role in blood coagulation and is also implicated in inflammatory responses, wound healing, and cancer progression. Its synthesis and activity are influenced by various signaling pathways.

Fibrinogen_Signaling_Context cluster_inflammation Inflammatory Response cluster_coagulation Coagulation Cascade IL-6 IL-6 STAT3 STAT3 IL-6->STAT3 FGA Gene FGA Gene STAT3->FGA Gene Fibrinogen Synthesis Fibrinogen Synthesis FGA Gene->Fibrinogen Synthesis Fibrinogen Fibrinogen Fibrinogen Synthesis->Fibrinogen Thrombin Thrombin Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot

Caption: Fibrinogen synthesis and its role in coagulation.

The experimental workflow for a typical this compound assay involves several critical steps that can be sources of variability if not performed consistently.

FGA145_Assay_Workflow start Start prep Reagent and Sample Preparation start->prep add_sample Add Standards and Samples to Pre-coated Plate prep->add_sample add_hrp Add HRP-Conjugated Antibody add_sample->add_hrp incubate1 Incubate at 37°C add_hrp->incubate1 wash1 Wash Plate incubate1->wash1 add_sub Add TMB Substrate wash1->add_sub incubate2 Incubate at 37°C (Dark) add_sub->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance at 450 nm add_stop->read analyze Analyze Data and Calculate Concentrations read->analyze end End analyze->end

Caption: Standard workflow for the this compound ELISA.

Troubleshooting assay variability often involves a logical process of elimination to identify the root cause of the issue.

Troubleshooting_Logic cluster_solutions Potential Solutions issue Assay Issue Identified (e.g., High CV%, Low Signal) check_protocol Review Protocol Adherence issue->check_protocol check_reagents Check Reagent Preparation and Storage issue->check_reagents check_technique Evaluate Pipetting and Washing Technique issue->check_technique check_instrument Verify Instrument Settings and Calibration issue->check_instrument optimize_protocol Optimize Protocol Steps (e.g., Incubation, Washing) check_protocol->optimize_protocol rerun_assay Re-run Assay with Fresh Reagents check_reagents->rerun_assay retrain_user User Retraining check_technique->retrain_user service_instrument Service Instrument check_instrument->service_instrument

Caption: Logical flow for troubleshooting assay variability.

References

Validation & Comparative

FGA145 in the Landscape of SARS-CoV-2 Main Protease (Mpro) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The main protease (Mpro), a crucial enzyme in the life cycle of SARS-CoV-2, has emerged as a prime target for antiviral drug development. Its role in cleaving viral polyproteins is essential for viral replication, making its inhibition a promising therapeutic strategy. This guide provides a comparative analysis of FGA145, a peptidyl nitroalkene inhibitor, against other notable Mpro inhibitors, including the clinically approved nirmatrelvir (a component of Paxlovid), ensitrelvir, and the clinical candidate DC402234.

Mechanism of Action: Covalent vs. Non-covalent Inhibition

Mpro inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors.

  • Covalent inhibitors form a chemical bond with a residue in the active site of the enzyme, typically the catalytic cysteine (Cys145). This can be a reversible or irreversible interaction. While often potent, covalent inhibitors can sometimes raise concerns about off-target effects.[1][2]

  • Non-covalent inhibitors bind to the active site through non-permanent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These inhibitors are generally considered to have a lower risk of off-target reactivity.[1][2]

This compound is a covalent reversible inhibitor of Mpro.[3] Notably, it also exhibits inhibitory activity against human Cathepsin L, a host protease involved in viral entry, suggesting a potential multi-target antiviral effect.[3][4]

Comparative Efficacy of Mpro Inhibitors

The following tables summarize the in vitro efficacy data for this compound and other selected Mpro inhibitors. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, such as the specific assays, cell lines, and reagents used.

Table 1: In Vitro Enzymatic Inhibition of Mpro

InhibitorTargetInhibition Constant (Kᵢ)IC₅₀Notes
This compound Mal-Mpro3.71 µM[4]-Dual inhibitor of Mpro and Cathepsin L.[4]
pET21-Mpro9.82 µM[4]-
Nirmatrelvir (PF-07321332) SARS-CoV-2 Mpro0.93 nM[5]14 nM, 47 nM[6]The active component of Paxlovid; a reversible covalent inhibitor.[5][7]
Ensitrelvir (S-217622) SARS-CoV-2 3CL Protease-13 nM[4]An orally active, non-covalent, non-peptidic inhibitor.[4]
DC402234 SARS-CoV-2 Mpro-0.053 ± 0.005 µM[8][9]A peptidomimetic compound.[8][9]

Table 2: In Vitro Antiviral Activity against SARS-CoV-2

InhibitorEC₅₀Cell LineNotes
This compound 1-12 µM[3][10]Not specifiedExhibits good anti-SARS-CoV-2 infection activity.[3][10]
Nirmatrelvir (PF-07321332) 38.0 nM (USA-WA1/2020)[3][11]VeroE6 P-gp knockoutPotent activity against various SARS-CoV-2 variants.[3][11]
16.2 nM (Omicron)[11]VeroE6 P-gp knockout
Ensitrelvir (S-217622) ~0.4 µM (Wild-type & Variants)[4]VeroE6/TMPRSS2Active against Alpha, Beta, Gamma, and Delta variants.[4]
DC402234 0.42 ± 0.08 µM[8][9]Not specifiedShows vibrant anti-SARS-CoV-2-infection activity in cell culture.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate Mpro inhibitors.

In Vitro Mpro Inhibition Assay (Fluorogenic)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Mpro.

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 Mpro

    • Fluorogenic Mpro substrate (e.g., based on aminomethyl coumarin or FRET)

    • Assay buffer (e.g., Tris-HCl, pH 7.3)

    • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

    • 384-well plates

    • Fluorescence plate reader

  • Procedure:

    • A solution of recombinant Mpro is prepared in the assay buffer.

    • The test compound is serially diluted to various concentrations.

    • The Mpro solution is incubated with the different concentrations of the test compound for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the fluorogenic substrate to the wells.

    • The fluorescence intensity is measured over time using a fluorescence plate reader. The cleavage of the substrate by Mpro results in an increase in fluorescence.

    • The rate of the reaction is calculated from the linear phase of the fluorescence curve.

    • The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7][8][12]

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay determines the ability of a compound to protect host cells from virus-induced death.

  • Reagents and Materials:

    • A susceptible cell line (e.g., Vero E6, A549-ACE2)

    • SARS-CoV-2 virus stock

    • Cell culture medium

    • Test compounds (inhibitors)

    • Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTT)

    • 96-well plates

    • Plate reader for luminescence or absorbance

  • Procedure:

    • Cells are seeded in 96-well plates and incubated until they form a monolayer.

    • The test compound is serially diluted in cell culture medium.

    • The cell culture medium is removed from the plates, and the diluted compound is added.

    • The cells are then infected with a known amount of SARS-CoV-2.

    • The plates are incubated for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE), typically 2-3 days.

    • Cell viability is assessed using a suitable reagent. The signal (e.g., luminescence, absorbance) is proportional to the number of viable cells.

    • The half-maximal effective concentration (EC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve. The EC₅₀ represents the concentration at which the compound inhibits 50% of the viral CPE.[1][13]

Visualizing the Landscape of Mpro Inhibition

SARS-CoV-2 Mpro Mechanism of Action

The main protease of SARS-CoV-2 is a cysteine protease that is essential for the viral life cycle. It functions as a homodimer and cleaves the viral polyproteins at specific sites to release functional non-structural proteins (nsps) that are required for viral replication and transcription.

Mpro_Mechanism cluster_virus Viral Life Cycle cluster_inhibition Inhibition Mechanism Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Mpro (3CLpro) Mpro (3CLpro) Polyprotein->Mpro (3CLpro) Autocleavage Functional nsps Functional nsps Mpro (3CLpro)->Functional nsps Cleavage Mpro (3CLpro)->Functional nsps Inactive Mpro Inactive Mpro Replication/Transcription Complex Replication/Transcription Complex Functional nsps->Replication/Transcription Complex New Viral RNA New Viral RNA Replication/Transcription Complex->New Viral RNA New Virions New Virions New Viral RNA->New Virions Assembly Mpro Inhibitor Mpro Inhibitor Mpro Inhibitor->Mpro (3CLpro) Binding Mpro Inhibitor->Inactive Mpro Inhibition Mpro_Inhibitor_Workflow Compound Library Compound Library In Vitro Mpro Assay In Vitro Mpro Assay Compound Library->In Vitro Mpro Assay Hit Identification Hit Identification In Vitro Mpro Assay->Hit Identification Primary Screen Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Confirmed Hits Cell-Based Antiviral Assay Cell-Based Antiviral Assay Dose-Response & IC50->Cell-Based Antiviral Assay EC50 & Cytotoxicity EC50 & Cytotoxicity Cell-Based Antiviral Assay->EC50 & Cytotoxicity Lead Compound Lead Compound EC50 & Cytotoxicity->Lead Compound Potent & Non-toxic

References

Comparative Analysis of FGA145 Protease Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical protease FGA145's cross-reactivity with other well-characterized proteases. Due to the absence of publicly available information on "this compound," this document serves as a template, outlining the necessary experimental data and protocols required for a thorough cross-reactivity assessment. The provided data for comparator proteases are illustrative and sourced from publicly available information. Researchers are encouraged to replace the placeholder data for this compound with their own experimental findings.

Introduction to Protease Specificity and Cross-Reactivity

Proteases are enzymes that catalyze the breakdown of proteins by hydrolyzing peptide bonds. Their specificity—the ability to cleave only a distinct set of substrates—is crucial for their biological function and therapeutic application. Cross-reactivity, the cleavage of unintended substrates, can lead to off-target effects in drug development and a lack of specificity in research applications. Therefore, characterizing the cross-reactivity profile of a novel protease like this compound is a critical step in its development and validation.

This guide will compare the hypothetical serine protease this compound against a panel of proteases from different catalytic classes:

  • Trypsin: A well-characterized serine protease.

  • Papain: A cysteine protease.

  • Thermolysin: A metalloprotease.

Quantitative Comparison of Protease Activity

The following table summarizes the specific activity of this compound (placeholder data) and comparator proteases against a panel of standardized substrates. Specific activity is a measure of enzyme purity and is expressed in units of activity per milligram of protein.

ProteaseClassSubstrateSpecific Activity (U/mg)
This compound Serine (Hypothetical) [Placeholder Substrate] [Placeholder Value]
TrypsinSerineNα-Benzoyl-L-arginine ethyl ester (BAEE)≥ 10,000
PapainCysteineNα-Benzoyl-L-arginine ethyl ester (BAEE)10 - 20
ThermolysinMetalloproteaseCasein5 - 10

Data for comparator proteases are representative values and may vary between suppliers and assay conditions.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. The following are standard protocols for assessing protease activity and cross-reactivity.

General Protease Activity Assay (Colorimetric)

This protocol describes a general method to determine the activity of a protease using a colorimetric substrate.

Workflow for General Protease Activity Assay

sub Prepare Substrate Solution mix Mix Substrate and Protease in Assay Buffer sub->mix enz Prepare Protease Solution (this compound and Comparators) enz->mix inc Incubate at Optimal Temperature mix->inc read Measure Absorbance at Specific Wavelength inc->read calc Calculate Specific Activity read->calc

Caption: Workflow for a typical colorimetric protease activity assay.

Materials:

  • Protease of interest (e.g., this compound)

  • Comparator proteases (Trypsin, Papain, Thermolysin)

  • Appropriate chromogenic substrate (e.g., p-nitroanilide-derivatized peptide)

  • Assay Buffer (specific to the protease)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare the Substrate Stock Solution: Dissolve the chromogenic substrate in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Prepare the Protease Solutions: Reconstitute lyophilized proteases in their respective recommended buffers to a stock concentration of 1 mg/mL. Perform serial dilutions to achieve a working concentration range.

  • Set up the Assay: In a 96-well plate, add 50 µL of the appropriate assay buffer to each well.

  • Add Protease: Add 20 µL of the diluted protease solutions to the wells. Include a buffer-only control (blank).

  • Initiate the Reaction: Add 30 µL of the substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Measure Absorbance: Measure the absorbance of the released chromophore at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) using a microplate reader.

  • Calculate Specific Activity: Determine the concentration of the product using a standard curve of the free chromophore. Calculate the specific activity using the following formula:

    Specific Activity (U/mg) = (moles of product released per minute) / (mg of enzyme in the reaction)

    One unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

Inhibitor Profiling for Cross-Reactivity Assessment

To further investigate cross-reactivity, a panel of protease inhibitors with known specificity can be used. The inhibition of this compound by inhibitors specific to other protease classes would indicate cross-reactivity.

Workflow for Inhibitor Profiling

inh Prepare Serial Dilutions of Inhibitors preinc Pre-incubate this compound with Inhibitors inh->preinc enz Prepare this compound Solution enz->preinc mix Add Substrate to Initiate Reaction preinc->mix sub Prepare Substrate Solution sub->mix inc Incubate at Optimal Temperature mix->inc read Measure Residual Activity inc->read calc Calculate IC50 Values read->calc

Caption: Experimental workflow for determining inhibitor specificity.

Materials:

  • This compound Protease

  • Protease Inhibitor Panel:

    • PMSF (Serine protease inhibitor)

    • E-64 (Cysteine protease inhibitor)

    • EDTA (Metalloprotease inhibitor)

  • Substrate and buffer as described in the activity assay.

Procedure:

  • Prepare Inhibitor Solutions: Prepare a range of concentrations for each inhibitor.

  • Pre-incubation: Pre-incubate a fixed concentration of this compound with varying concentrations of each inhibitor for 15-30 minutes at room temperature.

  • Assay: Following pre-incubation, perform the activity assay as described above by adding the substrate.

  • Data Analysis: Plot the percentage of residual this compound activity against the inhibitor concentration. Calculate the IC50 value, which is the concentration of inhibitor required to reduce the protease activity by 50%.

Illustrative IC50 Data for this compound (Placeholder)

InhibitorInhibitor ClassTarget Protease ClassIC50 for this compound (µM)
PMSFCovalentSerine[Placeholder Value]
E-64CovalentCysteine[Placeholder Value]
EDTAChelatorMetalloprotease[Placeholder Value]

Signaling Pathway Context

Understanding the potential for cross-reactivity within a biological context is crucial. The following diagram illustrates a hypothetical signaling pathway where a serine protease, like this compound, might be involved, and where off-target cleavage of components by a cross-reactive protease could have unintended consequences.

Hypothetical Signaling Pathway

receptor Receptor pro_protein_A Pro-Protein A receptor->pro_protein_A Signal active_protein_A Active Protein A pro_protein_A->active_protein_A Cleavage by this compound downstream_effector Downstream Effector active_protein_A->downstream_effector cellular_response Cellular Response downstream_effector->cellular_response This compound This compound (Serine Protease) off_target_protein Off-Target Protein This compound->off_target_protein Cross-Reactivity unintended_response Unintended Response off_target_protein->unintended_response

Caption: Hypothetical signaling pathway involving this compound.

Conclusion

The characterization of this compound's cross-reactivity is paramount for its reliable use in research and therapeutic development. This guide provides a framework for this analysis by outlining essential experiments and data presentation formats. By systematically evaluating this compound against a panel of diverse proteases and inhibitors, researchers can establish a comprehensive specificity profile. The provided templates should be populated with experimental data for this compound to complete this comparative analysis.

Comparative Analysis of FGA145 and Other Mpro Inhibitors for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development.[1][2] This guide provides a comparative analysis of FGA145, a peptidyl nitroalkene inhibitor, with other notable Mpro inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel COVID-19 therapeutics.

Performance Comparison of Mpro Inhibitors

The following table summarizes the key quantitative data for this compound and other selected Mpro inhibitors, offering a side-by-side comparison of their potency and binding characteristics.

InhibitorTypeMechanism of ActionKi (µM)IC50 (µM)EC50 (µM)PDB Code (Complex with Mpro)
This compound Peptidyl NitroalkeneCovalent, Reversible1-10[1]-1-12[1]Not Available
FGA146 Peptidyl NitroalkeneCovalent, Reversible1-10[1]--8BGA[1]
FGA147 Peptidyl NitroalkeneCovalent, Reversible1-10[1]--8BGD[1]
Nirmatrelvir (PF-07321332) PeptidomimeticCovalent, Reversible0.0031[3]-0.074[3]7RFW
GC-376 PeptidomimeticCovalent, Reversible-0.040 - 0.67-6WTT
Boceprevir α-ketoamideCovalent, Reversible-8.1-6WNP
Telaprevir α-ketoamideCovalent, Reversible-1.3-7C7P

Structural Insights into this compound Binding

While a crystal structure of this compound in complex with Mpro is not publicly available, the structures of the closely related analogs, FGA146 and FGA147, provide valuable insights into the binding mode of this class of inhibitors.[1] These peptidyl nitroalkenes act as covalent reversible inhibitors, targeting the catalytic cysteine (Cys145) in the Mpro active site.

The proposed mechanism involves a Michael addition reaction between the thiol group of Cys145 and the nitroalkene warhead of this compound.[4] This forms a transient covalent bond, effectively blocking the enzyme's catalytic activity. The peptidic backbone of this compound is expected to form hydrogen bonds and other non-covalent interactions with the substrate-binding subsites of Mpro, further stabilizing the complex.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Mpro Expression and Purification

A detailed protocol for the expression and purification of SARS-CoV-2 Mpro is essential for in vitro assays and structural studies.

  • Expression: The gene encoding for SARS-CoV-2 Mpro is typically cloned into an expression vector (e.g., pET) and transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification:

    • Cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization.

    • The lysate is clarified by centrifugation to remove cell debris.

    • The supernatant containing the soluble Mpro is subjected to a series of chromatography steps, which may include:

      • Affinity Chromatography: Using a resin with a high affinity for a tag fused to Mpro (e.g., His-tag, GST-tag).

      • Ion-Exchange Chromatography: To separate proteins based on their net charge.

      • Size-Exclusion Chromatography: To separate proteins based on their size and to obtain a highly pure and homogenous Mpro sample.

    • The purity of the final protein sample is assessed by SDS-PAGE.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay is widely used to determine the enzymatic activity of Mpro and to screen for inhibitors.[5]

  • Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for Mpro, flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence of the fluorophore is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[5]

  • Protocol:

    • Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 1 mM DTT).

    • Add the Mpro enzyme to the wells of a microplate.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Incubate the enzyme and inhibitor for a defined period to allow for binding.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[5]

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between an inhibitor and its target protein in real-time.[5][6]

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip where the target protein (ligand) is immobilized. The binding of an analyte (inhibitor) to the immobilized ligand causes a change in the refractive index, which is proportional to the mass of the bound analyte.[6]

  • Protocol:

    • Immobilize recombinant Mpro onto the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[5]

    • Inject a series of dilutions of the inhibitor over the sensor surface at a constant flow rate.

    • Monitor the association of the inhibitor to Mpro in real-time.

    • After the association phase, inject the running buffer to monitor the dissociation of the inhibitor.[5]

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[5]

Visualizations

The following diagrams illustrate key experimental workflows and the proposed mechanism of action for this compound.

Experimental_Workflow_for_Mpro_Inhibitor_Screening cluster_protein_production Mpro Production & Purification cluster_screening Inhibitor Screening cluster_validation Binding Affinity Validation P1 Mpro Gene Cloning P2 Protein Expression in E. coli P1->P2 P3 Cell Lysis & Clarification P2->P3 P4 Chromatographic Purification P3->P4 S1 FRET-Based Assay Setup P4->S1 V1 Mpro Immobilization on SPR Chip P4->V1 S2 Addition of Mpro & Inhibitor S1->S2 S3 Reaction Initiation with Substrate S2->S3 S4 Fluorescence Measurement S3->S4 S5 IC50 Determination S4->S5 S5->V1 Hit Confirmation V2 Inhibitor Injection & Binding V1->V2 V3 Dissociation Monitoring V2->V3 V4 Kinetic Data Analysis (ka, kd, KD) V3->V4

Caption: Workflow for Mpro inhibitor screening and validation.

Mpro_Inhibition_by_this compound cluster_active_site Mpro Active Site Cys145 Cys145-SH Covalent_Complex Covalent Complex (Reversible) Cys145->Covalent_Complex His41 His41 His41->Covalent_Complex This compound This compound (Nitroalkene) This compound->Cys145 Michael Addition Covalent_Complex->this compound Reversal Inactive_Mpro Inactive Mpro Covalent_Complex->Inactive_Mpro Inhibition

Caption: Proposed mechanism of Mpro inhibition by this compound.

References

FGA145: A Comparative Analysis Against Other Cathepsin L Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of FGA145 with other known Cathepsin L (CTSL) inhibitors, supported by available experimental data. Cathepsin L, a lysosomal cysteine protease, is a key enzyme implicated in various physiological and pathological processes, including tumor progression, immune response, and viral entry. Its inhibition is a promising therapeutic strategy for a range of diseases. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of this compound as a potential therapeutic agent.

Quantitative Comparison of Cathepsin L Inhibitors

The inhibitory potency of this compound against human Cathepsin L has been determined and is presented here in comparison with other notable inhibitors. It is important to note that the following data has been compiled from various sources, and direct comparison may be limited due to potential variations in experimental conditions.

InhibitorTypeTarget(s)K_i_ (nM)IC_50_ (nM)Cell Line(s) StudiedKey Findings
This compound Dual InhibitorMpro, Human Cathepsin L53-Huh-7-ACE2Exhibits dual inhibitory action. CC_50_ > 100 µM.
SID 26681509 ThiocarbazateCathepsin L0.8956-Slow-binding, reversible, and competitive inhibitor with high selectivity.[1]
Z-Phe-Phe-NHO-MA Peptidyl hydroxamateCathepsin L-Potent-Demonstrates significant selectivity over Cathepsin S (58-fold) and Cathepsin B (436-fold).[2]
Plumbagin Natural ProductCathepsin L-31,300-Identified as a potential CTSL inhibitor from natural sources.[3]
Beta-Lapachone Natural ProductCathepsin L-9,600-Identified as a potential CTSL inhibitor from natural sources.[3]

Note: A lower K_i_ or IC_50_ value indicates higher inhibitory potency. The lack of a direct comparative study of this compound against other inhibitors under identical conditions necessitates caution when interpreting these values.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the characterization of Cathepsin L inhibitors.

Cathepsin L Enzymatic Activity Assay (for IC_50_ and K_i_ Determination)

This assay quantifies the enzymatic activity of Cathepsin L in the presence of an inhibitor to determine its potency.

Materials:

  • Recombinant human Cathepsin L

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Dithiothreitol (DTT) or Cysteine, pH 5.5

  • Test Inhibitor (e.g., this compound)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Activate recombinant human Cathepsin L by incubating it in the assay buffer for 30 minutes at room temperature.[1]

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Reaction Mixture: In the wells of a 96-well plate, add the activated Cathepsin L enzyme and the various concentrations of the test inhibitor. Incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC) over a set period.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC_50_ value.

    • K_i_ values can be determined through further kinetic studies, such as by varying substrate concentration and analyzing the data using the Cheng-Prusoff equation or by fitting to appropriate kinetic models for different inhibition mechanisms (e.g., competitive, non-competitive).[1]

Cell Viability (Cytotoxicity) Assay

This assay assesses the effect of the inhibitor on the viability of cells.

Materials:

  • Human cell line (e.g., Huh-7-ACE2)

  • Cell culture medium

  • Test Inhibitor (e.g., this compound)

  • Reagent for viability assessment (e.g., MTT, resazurin, or a commercial kit)

  • 96-well clear cell culture plate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the CC_50_ (50% cytotoxic concentration) value.

Signaling Pathways and Experimental Workflows

Cathepsin L Activation and Downstream Signaling

Cathepsin L is synthesized as an inactive pro-enzyme (pro-cathepsin L) and requires proteolytic processing for activation, which can occur via auto-activation in acidic environments or through the action of other proteases.[4][5] Once activated, Cathepsin L can participate in various signaling pathways. For instance, in the context of cancer, nuclear Cathepsin L can cleave the transcription factor CDP/Cux, leading to the transcriptional activation of Vascular Endothelial Growth Factor D (VEGF-D), which in turn promotes angiogenesis by binding to its receptors VEGFR-2 and VEGFR-3 and activating downstream pathways like PI3K/AKT and MAPK.[6]

CathepsinL_Signaling cluster_activation Cathepsin L Activation cluster_downstream Downstream Signaling (e.g., Angiogenesis) cluster_inhibition Inhibition Pro-Cathepsin L Pro-Cathepsin L Active Cathepsin L Active Cathepsin L Pro-Cathepsin L->Active Cathepsin L  Auto-activation (Acidic pH)  Other Proteases CDP/Cux CDP/Cux Active Cathepsin L->CDP/Cux Cleavage VEGF-D VEGF-D CDP/Cux->VEGF-D Transcriptional Activation VEGFR-2/3 VEGFR-2/3 VEGF-D->VEGFR-2/3 Binding PI3K/AKT Pathway PI3K/AKT Pathway VEGFR-2/3->PI3K/AKT Pathway MAPK Pathway MAPK Pathway VEGFR-2/3->MAPK Pathway Angiogenesis Angiogenesis PI3K/AKT Pathway->Angiogenesis MAPK Pathway->Angiogenesis This compound This compound This compound->Active Cathepsin L Inhibition Inhibitor_Evaluation_Workflow A Compound Synthesis (e.g., this compound) B In Vitro Enzymatic Assay A->B C Determine IC50 and Ki B->C D Selectivity Profiling (against other Cathepsins) C->D E Cell-Based Assays D->E F Cytotoxicity Assay (CC50) E->F G Functional Assays (e.g., Invasion, Apoptosis) E->G H In Vivo Animal Models G->H I Efficacy and Toxicity Studies H->I J Lead Optimization I->J

References

Comparative In Vivo Efficacy of FGA145 (Tinengotinib) in Oncology Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of FGA145 (Tinengotinib) Against Alternative FGFR Inhibitors in Preclinical Cancer Models.

This guide provides an objective comparison of the in vivo efficacy of this compound (Tinengotinib), a multi-kinase inhibitor, with other targeted therapies, focusing on its potent activity against fibroblast growth factor receptor (FGFR) alterations. The data presented is compiled from preclinical studies in established cancer models, offering a quantitative and methodological overview for researchers in oncology and drug development.

Executive Summary

This compound, also known as Tinengotinib (TT-00420), has demonstrated significant antitumor activity in preclinical in vivo models, particularly in cancers driven by FGFR aberrations such as cholangiocarcinoma.[1][2] This guide will compare the in vivo efficacy of Tinengotinib with other prominent FGFR inhibitors, namely Pemigatinib, Futibatinib, and Infigratinib (BGJ398), by presenting available data on tumor growth inhibition in relevant xenograft models. The unique binding mechanism of Tinengotinib, which allows it to overcome resistance to other FGFR inhibitors, will also be highlighted.

Mechanism of Action: A Multi-Kinase Approach

Tinengotinib is a spectrum-selective multi-kinase inhibitor that targets several key oncogenic drivers.[3] Its primary mechanism involves the potent inhibition of FGFR1, FGFR2, and FGFR3.[3] Notably, Tinengotinib exhibits a unique binding property to FGFR, which allows it to be effective against tumors that have developed resistance to other FGFR inhibitors.[1] In addition to FGFR, Tinengotinib also inhibits other kinases involved in tumor proliferation and angiogenesis, such as Aurora A/B and vascular endothelial growth factor receptors (VEGFRs).[3]

Below is a simplified representation of the signaling pathway inhibited by this compound (Tinengotinib).

FGA145_Mechanism_of_Action cluster_cell Tumor Cell cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR This compound This compound (Tinengotinib) This compound->FGFR Inhibits Proliferation Tumor Growth & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Figure 1: Simplified signaling pathway illustrating the inhibitory action of this compound (Tinengotinib) on the FGFR pathway.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of Tinengotinib and its comparators in preclinical models of cholangiocarcinoma, a cancer type where FGFR alterations are a key therapeutic target.

Table 1: In Vivo Efficacy of this compound (Tinengotinib) in a Cholangiocarcinoma PDX Model
CompoundCancer ModelMouse StrainDosing RegimenEfficacy EndpointResult
This compound (Tinengotinib) Intrahepatic Cholangiocarcinoma PDX (CC6204) with FGFR2-BICC1 fusionBALB/c nude15 mg/kg, oral administrationTumor Growth Inhibition (TGI)Significant TGI observed

Data extracted from a preclinical study validating the effectiveness of Tinengotinib in an FGFR2 fusion-driven cholangiocarcinoma model.[4]

Table 2: Comparative In Vivo Efficacy of Alternative FGFR Inhibitors in a Cholangiocarcinoma PDX Model
CompoundCancer ModelDosing RegimenEfficacy EndpointResult
Infigratinib (BGJ398) Cholangiocarcinoma PDX with FGFR2-CCDC6 fusion15 mg/kgTumor Growth InhibitionSignificant tumor growth inhibition; superior to Ponatinib and Dovitinib in this model.
Dovitinib Cholangiocarcinoma PDX with FGFR2-CCDC6 fusion30 mg/kgTumor Growth InhibitionSignificant tumor growth inhibition; less potent than Infigratinib.
Ponatinib Cholangiocarcinoma PDX with FGFR2-CCDC6 fusion25 mg/kgTumor Growth InhibitionSignificant tumor growth inhibition; less potent than Infigratinib and Dovitinib.

This study provides a direct comparison of three FGFR inhibitors in the same patient-derived xenograft model, highlighting the superior potency of Infigratinib in this specific context.[5]

While direct head-to-head preclinical studies of Tinengotinib against Pemigatinib and Futibatinib are not available in the public domain, clinical data in cholangiocarcinoma patients with FGFR2 fusions or rearrangements show an objective response rate of approximately 36% for Pemigatinib and 42% for Futibatinib.[6][7] Tinengotinib has also shown promising clinical benefit in cholangiocarcinoma patients who have developed resistance to prior FGFR inhibitors.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are the generalized protocols for the key experiments cited.

Patient-Derived Xenograft (PDX) Model Efficacy Study

This protocol outlines the typical workflow for evaluating the efficacy of an investigational drug in a PDX model.

PDX_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis PatientTumor 1. Obtain Patient Tumor Tissue Implantation 2. Subcutaneous Implantation into Immunocompromised Mice PatientTumor->Implantation TumorGrowth 3. Monitor Tumor Growth to Required Volume Implantation->TumorGrowth Randomization 4. Randomize Mice into Treatment and Control Groups TumorGrowth->Randomization Dosing 5. Administer Drug (e.g., this compound) or Vehicle Control Randomization->Dosing Monitoring 6. Regular Measurement of Tumor Volume and Body Weight Dosing->Monitoring Endpoint 7. Euthanize at Study Endpoint Monitoring->Endpoint Analysis 8. Calculate Tumor Growth Inhibition (TGI) and Statistical Analysis Endpoint->Analysis

Figure 2: General experimental workflow for an in vivo efficacy study using a Patient-Derived Xenograft (PDX) model.

Detailed Steps:

  • Animal Models : Immunocompromised mice (e.g., BALB/c nude or NOD-scid gamma) are typically used for the engraftment of human tumors.

  • Tumor Implantation : Tumor fragments from a patient with a specific genetic alteration (e.g., FGFR2 fusion) are surgically implanted subcutaneously into the flank of the mice.[4]

  • Tumor Growth Monitoring : Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment : Once tumors reach the desired volume, mice are randomized into different treatment groups, including a vehicle control group. The investigational drug (e.g., Tinengotinib at 15 mg/kg) is administered orally once daily.[4]

  • Efficacy Evaluation : Tumor volumes and body weights are measured regularly (e.g., twice weekly). The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.

  • Statistical Analysis : Statistical tests (e.g., t-test or ANOVA) are used to determine the significance of the observed differences in tumor growth between the treatment and control groups.

Conclusion

The available preclinical data strongly suggest that this compound (Tinengotinib) is a potent inhibitor of FGFR-driven cancers, with significant in vivo activity in a cholangiocarcinoma PDX model. While direct comparative in vivo data with all relevant alternatives is limited, its unique mechanism of action and promising clinical activity in patients resistant to other FGFR inhibitors position it as a valuable therapeutic candidate. Further head-to-head preclinical studies would be beneficial to delineate its efficacy profile relative to other approved and investigational FGFR inhibitors.

References

Validating FGA145 Antiviral Activity: A Comparative Guide Using Plaque Reduction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of FGA145 against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), benchmarked against other known antiviral agents. The data presented is based on in vitro plaque reduction assays, a gold-standard method for quantifying viral infectivity and the efficacy of antiviral compounds.

Comparative Antiviral Activity Against SARS-CoV-2

The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound and a selection of other antiviral compounds against SARS-CoV-2, as determined by plaque reduction assays. A higher Selectivity Index (SI = CC50/EC50) indicates a more favorable safety and efficacy profile.

Antiviral AgentTargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Main Protease (Mpro) Huh-7-ACE2 11.7 >100 >8.5
RemdesivirRNA-dependent RNA polymerase (RdRp)Vero E60.58 - 9.9>100>10.1 - >172
Nirmatrelvir (component of Paxlovid)Main Protease (Mpro)Vero E60.05 - 0.45>100>222 - >2000
MolnupiravirRNA-dependent RNA polymerase (RdRp)Vero E60.3 - 1.23>10>8.1 - >33.3
GC376Main Protease (Mpro)Vero E60.70 - 3.37>100>29.6 - >142.8
LopinavirMain Protease (Mpro)Vero E6~26>100~3.8

Experimental Protocols

Plaque Reduction Assay for SARS-CoV-2

This protocol outlines the key steps for determining the antiviral activity of a compound against SARS-CoV-2 using a plaque reduction assay in Vero E6 cells.

Materials:

  • Cells: Vero E6 cells (ATCC® CRL-1586™)

  • Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020)

  • Media:

    • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.

  • Overlay Medium: Infection medium mixed with 1.2% Avicel or 0.6% Agarose.

  • Test Compound: this compound and other antiviral agents, prepared in desired concentrations.

  • Staining Solution: 0.1% Crystal Violet in 20% ethanol.

  • Fixative: 4% Paraformaldehyde (PFA) or 10% Formalin.

  • Equipment: 24-well plates, biosafety cabinet (BSL-3), incubator (37°C, 5% CO2), microscope.

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 2 x 10^5 cells/well). Incubate overnight.

  • Compound Dilution: Prepare serial dilutions of the test compounds in infection medium.

  • Virus Infection:

    • In a BSL-3 facility, infect the confluent cell monolayers with a predetermined amount of SARS-CoV-2 (typically 50-100 plaque-forming units, PFU).

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment:

    • Remove the virus inoculum from the wells.

    • Add the overlay medium containing the different concentrations of the test compounds to the respective wells. A "no-drug" control should be included.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2 until visible plaques are formed in the control wells.

  • Plaque Visualization:

    • Fix the cells with the fixative solution for at least 30 minutes.

    • Remove the overlay and the fixative.

    • Stain the cell monolayer with crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the "no-drug" control.

    • The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection (BSL-3) cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_seeding Seed Vero E6 Cells in 24-well Plates infect_cells Infect Cell Monolayer with SARS-CoV-2 cell_seeding->infect_cells compound_dilution Prepare Serial Dilutions of Antiviral Compound add_overlay Remove Inoculum & Add Overlay with Compound compound_dilution->add_overlay adsorption Incubate for Viral Adsorption (1-2h) infect_cells->adsorption adsorption->add_overlay incubation Incubate for 48-72h for Plaque Formation add_overlay->incubation fix_stain Fix and Stain with Crystal Violet incubation->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

Caption: Workflow of a Plaque Reduction Assay.

FGA145_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Inhibition by this compound polyprotein Viral Polyprotein Synthesis mpro Main Protease (Mpro) polyprotein->mpro acts on cleavage Polyprotein Cleavage mpro->cleavage functional_proteins Functional Viral Proteins cleavage->functional_proteins replication Viral Replication functional_proteins->replication This compound This compound inhibition Inhibition This compound->inhibition inhibition->mpro

Caption: Mechanism of Action of this compound.

Comparative Analysis of FGA145 and GC376 as Viral Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The global scientific community continues to pursue the development of effective antiviral therapeutics, with a significant focus on inhibitors of viral proteases. These enzymes play a crucial role in the life cycle of many viruses by processing viral polyproteins into functional units essential for replication. This guide provides a comprehensive comparative analysis of two such inhibitors: FGA145, a peptidyl nitroalkene, and GC376, a well-characterized broad-spectrum 3C-like protease (3CLpro) or main protease (Mpro) inhibitor. Both compounds have demonstrated activity against the main protease of SARS-CoV-2, making them relevant subjects for comparative study in the context of coronaviruses and other viral diseases where proteases are key therapeutic targets.

Chemical Structures and Properties

A clear understanding of the chemical nature of this compound and GC376 is fundamental to appreciating their mechanisms of action and potential for further development.

This compound is a peptidyl nitroalkene. Its synthesis originates from Boc-L-glutamic acid, leading to a structure designed to act as a covalent reversible inhibitor.[1][2]

GC376 is a dipeptide-based bisulfite adduct prodrug. In vivo, it is converted to its active aldehyde form, GC373, which then acts as a covalent inhibitor of the target protease.[3]

FeatureThis compoundGC376
Chemical Class Peptidyl NitroalkeneDipeptide-based bisulfite adduct (prodrug)
Active Form This compoundGC373 (aldehyde)
CAS Number Not readily available1416992-39-6
Molecular Formula Not explicitly stated in search resultsC21H30N3NaO8S
Molecular Weight Not explicitly stated in search results507.53 g/mol

Mechanism of Action

Both this compound and GC376 function as covalent inhibitors, forming a temporary covalent bond with a key cysteine residue in the active site of the target protease. This interaction blocks the enzyme's ability to cleave its natural substrates, thereby disrupting the viral replication cycle.

This compound

This compound acts as a covalent reversible inhibitor. The nitroalkene "warhead" undergoes a Michael addition with the catalytic cysteine (Cys145 in SARS-CoV-2 Mpro), forming a covalent bond.[1][4] This mechanism of reversible covalent inhibition is a key feature of its interaction with the target protease.

GC376

GC376 is a prodrug that is converted to the active aldehyde, GC373. The aldehyde warhead of GC373 is then attacked by the catalytic cysteine of the 3CLpro/Mpro, forming a hemithioacetal adduct. This covalent modification of the active site cysteine effectively inactivates the enzyme.[3]

DOT Script for the Mechanism of Action of Covalent Protease Inhibitors

Mechanism_of_Action cluster_this compound This compound (Peptidyl Nitroalkene) cluster_GC376 GC376 (Prodrug) This compound This compound Mpro_this compound Mpro (Inactive) This compound->Mpro_this compound Michael Addition with Catalytic Cysteine GC376 GC376 (Prodrug) GC373 GC373 (Active Aldehyde) GC376->GC373 Conversion in vivo Mpro_GC376 Mpro (Inactive) GC373->Mpro_GC376 Hemithioacetal Formation with Catalytic Cysteine

Caption: Covalent inhibition mechanisms of this compound and GC376.

Target Proteases

Both inhibitors target viral main proteases, which are essential for viral replication. However, their specificity profiles show some differences.

  • This compound: Primarily investigated as an inhibitor of SARS-CoV-2 Main Protease (Mpro) . Notably, it also exhibits potent inhibitory activity against other cysteine proteases, including Cathepsin L , rhodesain, cruzain, and cathepsin B.[1][4] This suggests a potential for a multi-target antiviral effect but also raises considerations for off-target effects.

  • GC376: Demonstrates broad-spectrum activity against the 3C-like proteases (3CLpro) or Main Proteases (Mpro) of a wide range of coronaviruses, including SARS-CoV-2, SARS-CoV, MERS-CoV, and Feline Infectious Peritonitis Virus (FIPV).[1]

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and GC376, allowing for a direct comparison of their potency and safety profiles.

Table 1: In Vitro Efficacy against SARS-CoV-2
ParameterThis compoundGC376
EC50 (Huh-7-ACE2 cells) 11.7 µM[1]0.92 µM (Vero E6 cells)
IC50 (SARS-CoV-2 Mpro) Not explicitly stated in search results~0.03 - 1.5 µM (varies with assay conditions)[4][5]
Ki (SARS-CoV-2 Mpro) 1-10 µM[4]Not explicitly stated in search results
Table 2: Cytotoxicity
ParameterThis compoundGC376
CC50 (Huh-7-ACE2 cells) > 100 µM[1]> 100 µM (Vero cells)[5]
Table 3: Inhibition of Other Proteases by this compound
ProteaseKi (nM)
Rhodesain (RhD) 1.63
Cruzain (CRZ) 12.6
Cathepsin L (CatL) 53.0
Cathepsin B (CatB) 206
(Data from[4])

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound and GC376.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This assay is commonly used to determine the in vitro inhibitory activity of compounds against the viral protease.

Objective: To quantify the enzymatic activity of Mpro in the presence of an inhibitor.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the absence of inhibition, Mpro cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The presence of an effective inhibitor prevents this cleavage, leading to a lower fluorescence signal.

DOT Script for FRET-based Mpro Inhibition Assay Workflow

FRET_Assay_Workflow start Start reagent_prep Prepare Reagents: - Mpro Enzyme - FRET Substrate - Assay Buffer - Test Compound (e.g., this compound, GC376) start->reagent_prep incubation Incubate Mpro with Test Compound reagent_prep->incubation reaction_init Add FRET Substrate to Initiate Reaction incubation->reaction_init measurement Measure Fluorescence Signal over Time reaction_init->measurement data_analysis Analyze Data: - Calculate % Inhibition - Determine IC50/Ki measurement->data_analysis end End data_analysis->end

Caption: Workflow for a FRET-based Mpro inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Recombinant SARS-CoV-2 Mpro is diluted to the desired concentration in an appropriate assay buffer (e.g., 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, 20% glycerol).

    • The FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) is dissolved in DMSO and then diluted in the assay buffer.

    • Serial dilutions of the test compounds (this compound or GC376) are prepared.

  • Assay Procedure:

    • The Mpro enzyme and the test compound are pre-incubated together in a microplate well for a defined period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the FRET substrate.

    • The fluorescence intensity is monitored kinetically using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm).

  • Data Analysis:

    • The initial reaction velocities are calculated from the linear phase of the fluorescence signal.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (enzyme and substrate without inhibitor).

    • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a suitable equation.

Cell-based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Objective: To determine the efficacy of a compound in protecting cells from virus-induced cytopathic effects (CPE) or in reducing viral yield.

Principle: Susceptible host cells are infected with the virus and treated with the test compound. The antiviral activity is assessed by measuring cell viability, observing the reduction in CPE, or quantifying the amount of viral progeny produced.

DOT Script for Cell-based Antiviral Assay Workflow

Antiviral_Assay_Workflow start Start seed_cells Seed Host Cells (e.g., Huh-7-ACE2, Vero E6) in a Microplate start->seed_cells treat_cells Treat Cells with Serial Dilutions of Test Compound seed_cells->treat_cells infect_cells Infect Cells with SARS-CoV-2 treat_cells->infect_cells incubation Incubate for a Defined Period (e.g., 48-72 hours) infect_cells->incubation assess_outcome Assess Antiviral Effect: - Measure Cell Viability (CPE) - Quantify Viral RNA (qRT-PCR) - Plaque Reduction Assay incubation->assess_outcome data_analysis Analyze Data: - Calculate EC50 - Determine CC50 (Cytotoxicity) assess_outcome->data_analysis end End data_analysis->end

Caption: Workflow for a cell-based antiviral assay.

Detailed Steps:

  • Cell Culture: Host cells (e.g., Huh-7-ACE2 or Vero E6) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or GC376).

  • Viral Infection: The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • Assessment of Antiviral Activity:

    • Cytopathic Effect (CPE) Reduction Assay: Cell viability is measured using assays such as the MTT or CellTiter-Glo assay. The EC50 (the concentration of compound that protects 50% of cells from virus-induced death) is calculated.

    • Viral Yield Reduction Assay: The supernatant is collected, and the amount of viral RNA is quantified using quantitative reverse transcription PCR (qRT-PCR).

    • Plaque Reduction Assay: This assay quantifies the number of infectious virus particles.

  • Cytotoxicity Assay: In parallel, the toxicity of the compound on uninfected cells is determined to calculate the CC50 (the concentration of compound that reduces cell viability by 50%). The selectivity index (SI = CC50/EC50) is then calculated as a measure of the compound's therapeutic window.

In Vivo Efficacy Study in K18-hACE2 Mouse Model

Animal models are essential for evaluating the in vivo efficacy and safety of antiviral candidates. The K18-hACE2 transgenic mouse model, which expresses the human ACE2 receptor, is a widely used model for SARS-CoV-2 infection.

Objective: To assess the therapeutic efficacy of a compound in reducing viral load and disease severity in a living organism.

Principle: K18-hACE2 mice are infected with SARS-CoV-2 and then treated with the test compound. The efficacy of the treatment is evaluated by monitoring clinical signs, survival rates, and viral titers in various organs.

Detailed Steps:

  • Animal Model: K18-hACE2 transgenic mice are used.

  • Infection: Mice are intranasally inoculated with a defined dose of SARS-CoV-2.

  • Treatment: Treatment with the test compound (e.g., GC376 administered intraperitoneally or subcutaneously) is initiated at a specific time point post-infection and continued for a defined duration. A vehicle control group is included.

  • Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss, changes in activity, and respiratory distress. Survival is recorded.

  • Viral Load and Pathology: At specific time points, subgroups of mice are euthanized, and organs (e.g., lungs, brain) are collected to determine viral titers (by plaque assay or qRT-PCR) and to assess tissue pathology through histopathological analysis.

  • Data Analysis: The data from the treated group is compared to the vehicle control group to determine the statistical significance of any observed therapeutic effects.

Comparative Summary and Conclusion

Both this compound and GC376 are promising covalent inhibitors of the SARS-CoV-2 main protease.

  • GC376 is a more established and broadly characterized inhibitor with demonstrated efficacy against a range of coronaviruses both in vitro and in animal models. Its development history for feline infectious peritonitis provides a valuable foundation for its potential application in human diseases.

  • This compound represents a newer class of peptidyl nitroalkene inhibitors. While it shows lower in vitro antiviral potency against SARS-CoV-2 compared to GC376 in the cited studies, its unique chemical scaffold and its potent inhibition of other host and viral proteases, such as Cathepsin L, suggest a potential for multi-target antiviral activity. This dual-targeting mechanism could be advantageous in combating viral infections.

For the researcher, scientist, and drug development professional, the choice between pursuing this compound, GC376, or their analogs would depend on the specific therapeutic strategy:

  • For a broad-spectrum anti-coronaviral agent with a proven in vivo track record, GC376 and its derivatives are a strong starting point. Further optimization could focus on improving its pharmacokinetic properties and oral bioavailability.

  • For a novel therapeutic approach with the potential for multi-target inhibition, this compound and the class of peptidyl nitroalkenes warrant further investigation. Future research should focus on optimizing its potency against Mpro, further characterizing its off-target effects, and evaluating its in vivo efficacy.

This comparative guide provides a foundational understanding of this compound and GC376. The presented data and experimental protocols are intended to facilitate further research and development in the critical area of antiviral drug discovery.

References

Head-to-head comparison of FGA145 and E-64d

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals.

In the landscape of protease inhibitors, both established and novel compounds are continuously evaluated for their therapeutic potential. This guide provides a comparative analysis of FGA145 and E-64d, focusing on their performance, mechanisms of action, and supporting experimental data. However, a significant disparity in publicly available information exists between these two molecules. While E-64d is a well-characterized cysteine protease inhibitor, information regarding this compound is not available in the public domain as of the latest update.

E-64d: A Comprehensive Overview

E-64d, also known as aloxistatin, is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases.[1][2][3] It is a synthetic analog of E-64 and functions as a prodrug of E-64c.[3][4]

Mechanism of Action

E-64d acts by covalently modifying the active site thiol group of cysteine proteases, leading to their irreversible inhibition.[2] Its cell permeability allows it to inhibit both lysosomal and cytosolic cysteine proteases.[2][3]

Target Specificity

E-64d exhibits broad-spectrum inhibitory activity against a range of cysteine proteases, primarily targeting:

  • Calpains: Calcium-dependent cysteine proteases.[2]

  • Cathepsins: Including cathepsin B, H, K, L, and F.[2][3]

Notably, E-64d does not inhibit the aspartyl protease BACE1.[4]

Preclinical and Experimental Data

E-64d has been investigated in various preclinical models, demonstrating potential therapeutic effects in several diseases.

Table 1: Summary of Preclinical Data for E-64d

Model System Key Findings Reference
Alzheimer's Disease Animal ModelsReduced brain amyloid-β levels and improved memory deficits by inhibiting cathepsin B.[4][4]
Spinal Cord Injury (SCI) RatsProvided neuroprotection in the SCI lesion and penumbra.[1][1]
Scrapies-Infected Neuroblastoma CellsInhibited protease-resistant prion protein accumulation with an IC50 of 0.5 µM.[3][3]
SARS-CoV-2 PseudovirionsReduced cellular entry by 92.3% through inhibition of cathepsin L.[1][5][1][5]
In Vitro Platelet ModelsPersistently suppressed calpain activity.[2][2]

This compound: Absence of Publicly Available Data

Despite a thorough search of scientific literature, patents, and public databases, no information was found for a compound designated "this compound." This suggests that this compound may be:

  • An internal compound designation not yet disclosed publicly.

  • A very recent discovery that has not yet been published.

  • A discontinued project with no public record.

  • A potential error in nomenclature.

Without any available data on its mechanism of action, target specificity, or experimental results, a head-to-head comparison with E-64d is not possible at this time.

Experimental Protocols

Detailed experimental protocols are provided for key assays used to characterize cysteine protease inhibitors like E-64d.

In Vitro Cysteine Protease Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific cysteine protease.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a target cysteine protease.

Materials:

  • Recombinant human cysteine protease (e.g., Cathepsin B, Calpain 1)

  • Fluorogenic substrate specific for the protease

  • Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5 for cathepsins)

  • Test compound (e.g., E-64d) and vehicle control (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In the microplate, add the assay buffer, the test compound at various concentrations, and the recombinant cysteine protease.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using the microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilution Serial Dilution Incubation Incubation Serial Dilution->Incubation Enzyme Solution Enzyme Solution Enzyme Solution->Incubation Substrate Solution Substrate Solution Reaction Initiation Reaction Initiation Substrate Solution->Reaction Initiation Incubation->Reaction Initiation Fluorescence Measurement Fluorescence Measurement Reaction Initiation->Fluorescence Measurement Calculate Reaction Rate Calculate Reaction Rate Fluorescence Measurement->Calculate Reaction Rate Plot Dose-Response Curve Plot Dose-Response Curve Calculate Reaction Rate->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50 G Cell Treatment Cell Treatment Cell Harvest Cell Harvest Cell Treatment->Cell Harvest Heating Gradient Heating Gradient Cell Harvest->Heating Gradient Cell Lysis Cell Lysis Heating Gradient->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Protein Quantification (Western Blot) Protein Quantification (Western Blot) Centrifugation->Protein Quantification (Western Blot) Melting Curve Analysis Melting Curve Analysis Protein Quantification (Western Blot)->Melting Curve Analysis G cluster_app APP Processing cluster_inhibition Inhibition APP Amyloid Precursor Protein (APP) sAPPβ sAPPβ APP->sAPPβ β-secretase CTFβ C-terminal fragment β APP->CTFβ β-secretase Amyloid-β (Aβ) CTFβ->Aβ γ-secretase E64d E-64d CathepsinB Cathepsin B E64d->CathepsinB CathepsinB->APP β-secretase activity

References

Safety Operating Guide

Essential Safety and Handling Protocol for FGA145

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "FGA145" does not correspond to a recognized chemical substance in publicly available databases. The following guidance is based on best practices for handling novel or uncharacterized compounds in a research and development setting. It is imperative to obtain a Safety Data Sheet (SDS) or equivalent documentation from the manufacturer or synthesizing laboratory for specific handling instructions.

This guide provides essential safety and logistical information for the handling and disposal of novel research compounds, referred to herein as this compound. The procedural steps outlined are designed to answer specific operational questions for researchers, scientists, and drug development professionals, fostering a culture of safety and building trust in laboratory operations.

Risk Assessment and Control

Before handling any new or uncharacterized substance like this compound, a thorough risk assessment is mandatory. The hierarchy of controls should be applied to mitigate potential hazards:

  • Elimination/Substitution: If possible, consider if a less hazardous substance can be used.

  • Engineering Controls: Work in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Administrative Controls: Develop and strictly follow standard operating procedures (SOPs). Ensure all personnel are trained on the potential hazards and emergency procedures.

  • Personal Protective Equipment (PPE): Use appropriate PPE as the last line of defense.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended PPE for handling this compound, assuming it is a potent, uncharacterized compound.

Protection Type Required Equipment Specifications and Use
Eye and Face Protection Safety Goggles or Face ShieldMust be ANSI Z87.1 compliant. Goggles provide splash protection. A face shield should be worn over safety glasses when there is a significant splash hazard.
Hand Protection Chemical-Resistant GlovesUse nitrile or neoprene gloves. Double-gloving is recommended. Check for breakthrough times and degradation with the specific solvent being used. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat with tight-fitting cuffs is required. Ensure it is fully buttoned.
Respiratory Protection Respirator (if required)A risk assessment may indicate the need for respiratory protection (e.g., an N95 respirator for powders, or a respirator with organic vapor cartridges for volatile compounds). This should be determined by an industrial hygienist and requires fit-testing and training.
Foot Protection Closed-toe ShoesShoes should be made of a non-porous material to protect against spills.

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for the safe handling of a novel research compound from receipt to disposal.

FGA145_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal receive Receive this compound log Log in Inventory receive->log review_sds Review SDS/Safety Info log->review_sds ppe Don PPE review_sds->ppe prepare_workstation Prepare Workstation (Fume Hood) ppe->prepare_workstation weigh_transfer Weigh and Transfer prepare_workstation->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash Wash Hands remove_ppe->wash

This compound Safe Handling Workflow

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound into the chemical inventory system, noting the date of receipt and quantity.

  • Store this compound in a designated, well-ventilated, and secure location, away from incompatible materials. The specific storage conditions (e.g., temperature, light sensitivity) should be obtained from the supplier.

Handling and Experimental Procedures:

  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents.

  • Weighing and Transfer: Conduct all manipulations of this compound, especially handling of powders or volatile solutions, within a chemical fume hood to prevent inhalation exposure. Use a dedicated set of spatulas and glassware.

  • Spill Management:

    • Have a spill kit readily available. The composition of the spill kit will depend on the properties of this compound and any solvents used.

    • In case of a small spill, alert others in the lab, contain the spill with absorbent material, and decontaminate the area.

    • For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

Disposal Plan:

  • All waste contaminated with this compound (e.g., unused compound, contaminated gloves, pipette tips, and absorbent materials) must be disposed of as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and list the chemical constituents.

  • Follow all institutional and local regulations for hazardous waste disposal. Do not pour any waste containing this compound down the drain.

By adhering to these general safety principles and operational plans, researchers can minimize their risk when handling uncharacterized compounds like this compound, ensuring a safe and productive laboratory environment.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.